Product packaging for 3-Fluoro-5-methoxybenzylamine(Cat. No.:CAS No. 914465-85-3)

3-Fluoro-5-methoxybenzylamine

Cat. No.: B1323553
CAS No.: 914465-85-3
M. Wt: 155.17 g/mol
InChI Key: TUXDABFLRWGPSS-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzylamine (CAS 914465-85-3) is a fluorinated aromatic amine of high importance in advanced organic synthesis. With a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol, this compound serves as a versatile building block for the introduction of the this compound moiety into complex molecular architectures . Its unique structure, featuring both an amine group and electron-donating and withdrawing substituents on the aromatic ring, makes it particularly valuable in medicinal chemistry. It is specifically employed as a key intermediate in the synthesis of pharmaceuticals, especially in the development of compounds targeting neurological disorders . Researchers utilize this amine to create bioactive molecules designed to interact with specific receptors in the brain, aiding in the design of drugs with improved efficacy, metabolic stability, and selectivity . The compound is typically supplied as a liquid and requires specific storage conditions to maintain stability; it is recommended to keep it in a cool place (2-8°C), under an inert atmosphere, and protected from light . Please note that this product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FNO B1323553 3-Fluoro-5-methoxybenzylamine CAS No. 914465-85-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXDABFLRWGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluoro-5-methoxybenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Fluoro-5-methoxybenzylamine, a key building block for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound (CAS RN: 914465-85-3) is a fluorinated aromatic amine that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts unique electronic properties that are of interest in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀FNOAppchem
Molecular Weight 155.17 g/mol Appchem
Physical State LiquidUOW
Appearance Colorless to brown liquidUOW
Boiling Point (Predicted) 214.3 ± 25.0 °C at 760 TorrUOW
Density (Predicted) 1.127 ± 0.06 g/cm³ at 20 °CUOW
SMILES COc1cc(F)cc(CN)c1Amerigo Scientific
InChI 1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3Amerigo Scientific
CAS Number 914465-85-3Appchem

Synthesis and Reactivity

G cluster_synthesis Hypothetical Synthesis Workflow start 1-Fluoro-3-methoxy-5-nitrobenzene intermediate Reduction start->intermediate e.g., H₂, Pd/C product This compound intermediate->product

Caption: Hypothetical synthesis of this compound.

The primary amine group of this compound is a key functional handle for a variety of chemical transformations. It can readily participate in nucleophilic substitution and addition reactions, making it a valuable precursor for the synthesis of a wide range of derivatives.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis, particularly in the field of medicinal chemistry. The unique substitution pattern on the aromatic ring makes it an attractive starting material for the synthesis of novel compounds with potential biological activity.

Intermediate for Biologically Active Molecules

Benzylamine derivatives are common structural motifs in many biologically active compounds. The introduction of fluorine and methoxy groups can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. These modifications can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets.

Potential for Synthesis of Heterocyclic Compounds

The amine functionality of this compound allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many pharmaceutical agents. For instance, it can be a key component in the synthesis of substituted pyrimidines, pyridines, and other nitrogen-containing heterocycles.

G cluster_application Role in Synthesis start 3-Fluoro-5- methoxybenzylamine reaction1 Reaction with 1,3-dicarbonyl compound start->reaction1 reaction2 Other Cyclization Reactions start->reaction2 product1 Substituted Pyrimidine Derivative reaction1->product1 product2 Various Heterocycles reaction2->product2

Caption: Potential synthetic applications of the target compound.

While specific examples of marketed drugs derived from this compound are not documented, its structural features are consistent with those of intermediates used in the discovery phase of drug development.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 2: Hazard Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Ordering and Storage

This compound is available from various chemical suppliers. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

This document is intended to provide a summary of the available technical information on this compound for research and development purposes. Further investigation and experimental validation are recommended for specific applications.

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-5-methoxybenzylamine, a substituted benzylamine derivative of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and methoxy substituents on the benzylamine scaffold can significantly influence its pharmacological and pharmacokinetic profile. This document details the available data on its molecular characteristics, predicted physicochemical parameters, and outlines standard experimental protocols for their determination. Furthermore, plausible synthetic routes and the rationale behind its use in drug design are discussed, supported by logical workflow diagrams.

Introduction

This compound (CAS No. 914465-85-3) is a synthetic organic compound with a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol . The presence of a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic and steric properties to the molecule. In drug design, the introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while a methoxy group can modulate solubility and receptor interactions. This guide serves as a technical resource for researchers exploring the potential of this compound as a building block in the development of novel therapeutic agents.

Physicochemical Properties

While experimental data for this compound is not extensively published, reliable predicted values can be sourced from computational models. The following table summarizes the key physicochemical properties. For comparison, data for the related compound 4-Fluoro-3-methoxybenzylamine is also included to provide context.

PropertyThis compound (Predicted)4-Fluoro-3-methoxybenzylamine (Predicted)[1]
Molecular Formula C₈H₁₀FNOC₈H₁₀FNO
Molecular Weight 155.17 g/mol 155.17 g/mol [1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
pKa (amine) ~9-10Data not available
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.00.9[1]
Solubility Sparingly soluble in water; soluble in organic solventsData not available

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of the physicochemical properties is crucial for drug development. Standard protocols for these measurements are detailed below.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

  • Apparatus Setup: A small amount of the liquid is placed in a test tube with a capillary tube (sealed at one end) inverted within it. The test tube is attached to a thermometer and heated in a suitable bath.

  • Measurement: The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

The acid dissociation constant (pKa) of the benzylamine moiety is critical for understanding its ionization state at physiological pH. Potentiometric titration is a common method for its determination.

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Analysis: The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the pH at the half-equivalence point on the titration curve.

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. The shake-flask method is the traditional approach.

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are shaken together until equilibrium is reached.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Determination

Aqueous solubility is a fundamental property that influences drug absorption and formulation.

  • Equilibrium Method: An excess amount of this compound is added to a known volume of water or a specific buffer.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (i.e., the concentration of the dissolved solid remains constant).

  • Analysis: The saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound is determined by a suitable analytical method.

Synthesis and Reactivity

This compound can be synthesized through several established organic chemistry routes. Two plausible synthetic pathways are outlined below.

Synthesis via Reduction of a Nitrile

A common method for the preparation of primary amines is the reduction of the corresponding nitrile.

Synthesis_from_Nitrile 3-Fluoro-5-methoxybenzonitrile 3-Fluoro-5-methoxybenzonitrile This compound This compound 3-Fluoro-5-methoxybenzonitrile->this compound Reduction (e.g., LiAlH4, H2/Catalyst)

Caption: Synthesis of this compound via nitrile reduction.

In this pathway, 3-Fluoro-5-methoxybenzonitrile is treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).

Synthesis via Reductive Amination of an Aldehyde

Reductive amination provides another versatile route to primary amines from aldehydes.

Reductive_Amination 3-Fluoro-5-methoxybenzaldehyde 3-Fluoro-5-methoxybenzaldehyde Intermediate Imine Intermediate Imine 3-Fluoro-5-methoxybenzaldehyde->Intermediate Imine Ammonia (NH3) This compound This compound Intermediate Imine->this compound Reduction (e.g., NaBH3CN, H2/Catalyst)

Caption: Synthesis of this compound via reductive amination.

This two-step, one-pot reaction involves the initial formation of an imine by reacting 3-Fluoro-5-methoxybenzaldehyde with ammonia. The intermediate imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the final product.

Role in Drug Discovery and Design

The unique substitution pattern of this compound makes it an attractive scaffold for medicinal chemists. The interplay of the fluoro and methoxy groups can be leveraged to fine-tune the properties of a lead compound.

Drug_Design_Influence cluster_0 Substituent Effects cluster_1 Pharmacokinetic & Pharmacodynamic Properties F Fluoro Group MetStab Metabolic Stability F->MetStab BindAff Binding Affinity F->BindAff Lipo Lipophilicity (logP) F->Lipo OMe Methoxy Group OMe->BindAff Sol Solubility OMe->Sol ReceptorInt Receptor Interaction OMe->ReceptorInt

Caption: Influence of fluoro and methoxy groups on drug properties.

  • Fluorine: The strong electron-withdrawing nature of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronegativity can lead to favorable interactions with biological targets.

  • Methoxy Group: The methoxy group is a hydrogen bond acceptor and can participate in key binding interactions within a receptor pocket. It can also influence the overall polarity and solubility of the molecule, which are critical for absorption and distribution.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive molecules. This technical guide has summarized its key physicochemical properties, provided standard experimental protocols for their determination, and outlined plausible synthetic strategies. The strategic incorporation of this moiety in drug candidates can offer significant advantages in modulating their pharmacokinetic and pharmacodynamic profiles. Further experimental characterization of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

3-Fluoro-5-methoxybenzylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-5-methoxybenzylamine. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
CAS Number 914465-85-3
SMILES NCC1=CC(OC)=CC(F)=C1

Synthetic Protocols

The primary route for the synthesis of this compound is through the reduction of the corresponding benzonitrile precursor, 3-Fluoro-5-methoxybenzonitrile. Below are detailed experimental protocols for its synthesis and a representative derivatization reaction.

Synthesis of this compound via Catalytic Hydrogenation

This protocol describes the reduction of 3-fluoro-5-methoxybenzonitrile to this compound using a nickel-silica catalyst. This method is advantageous due to its high selectivity for the primary amine.

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Methanol (solvent)

  • Ni/SiO₂ catalyst

  • Hydrogen gas (H₂)

  • Pressurized reaction vessel (autoclave)

  • Standard glassware for work-up and purification

Procedure:

  • In a pressurized reaction vessel, dissolve 3-fluoro-5-methoxybenzonitrile in methanol.

  • Add the Ni/SiO₂ catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 13 bar.

  • Heat the reaction mixture to 373 K and maintain vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

  • FTIR Spectroscopy: To identify the characteristic functional groups.

Example Derivatization: Synthesis of a Secondary Amine

This protocol outlines a general method for the alkylation of a primary benzylamine to form a secondary amine, which is a common subsequent reaction in drug discovery.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide)

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottomed flask, dissolve this compound in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • To the stirred mixture, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to 60°C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow and Synthesis Pathway

The following diagram illustrates the synthetic pathway from the benzonitrile precursor to the final benzylamine product and a subsequent derivatization step.

G cluster_synthesis Synthesis of this compound cluster_derivatization Example Derivatization cluster_analysis Characterization start 3-Fluoro-5-methoxybenzonitrile process1 Reduction (Catalytic Hydrogenation) start->process1 H₂, Ni/SiO₂, Methanol, 373 K, 13 bar product1 This compound process1->product1 product1_ref This compound process2 Alkylation product1_ref->process2 Alkyl Halide, K₂CO₃, DMF product2 N-Alkyl-3-fluoro-5- methoxybenzylamine process2->product2 analysis NMR, MS, FTIR product1_ref2 This compound product1_ref2->analysis

Caption: Synthetic and derivatization workflow for this compound.

Spectral Analysis of 3-Fluoro-5-methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound 3-Fluoro-5-methoxybenzylamine (CAS No. 914465-85-3). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted spectral information generated from validated computational models, alongside generalized experimental protocols for acquiring such data.

Compound Information

Compound Name This compound
CAS Number 914465-85-3
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Chemical Structure
Image of the chemical structure of this compound

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on computational algorithms and provide valuable reference points for spectral analysis.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.6-6.8m3HAr-H
~3.8s2H-CH₂-NH₂
~3.7s3H-OCH₃
~1.5br s2H-NH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
~163 (d, J ≈ 245 Hz)C -F
~160C -OCH₃
~145 (d, J ≈ 8 Hz)Ar-C
~108 (d, J ≈ 2 Hz)Ar-C
~102 (d, J ≈ 22 Hz)Ar-C
~98 (d, J ≈ 25 Hz)Ar-C
~55-OC H₃
~46-C H₂-NH₂

Note: 'd' denotes a doublet due to fluorine-carbon coupling, and 'J' represents the coupling constant in Hertz (Hz). Predicted values can vary based on the algorithm and solvent used.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Intensity Assignment
3400-3200Medium, BroadN-H Stretch (Amine)
3100-3000MediumC-H Stretch (Aromatic)
2950-2850MediumC-H Stretch (Aliphatic)
1620-1580StrongC=C Stretch (Aromatic)
1600-1450MediumN-H Bend (Amine)
1300-1200StrongC-O Stretch (Aryl Ether)
1250-1000StrongC-F Stretch
850-750StrongC-H Bend (Aromatic, Out-of-plane)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Relative Intensity (%) Assignment
155High[M]⁺ (Molecular Ion)
138Medium[M-NH₂]⁺
126High[M-CH₂NH₂]⁺
109Medium[M-CH₂O]⁺
97Medium[M-C₂H₄O]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (Solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Analyze NMR Shifts, Couplings, & Integration NMR->NMR_Data IR_Data Identify Functional Groups from IR Bands IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure_Confirmation Combine All Spectral Data to Confirm Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

An In-depth Technical Guide on the Solubility of 3-Fluoro-5-methoxybenzylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluoro-5-methoxybenzylamine. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on the compound's chemical structure and provides a standardized experimental protocol for its determination.

Introduction to this compound

This compound is a substituted benzylamine derivative with applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Its chemical structure, featuring a fluorine atom and a methoxy group on the benzene ring, imparts a degree of polarity that influences its solubility profile. The presence of the amine group also allows for hydrogen bonding, further affecting its interactions with various solvents.

Expected Solubility Profile

It is anticipated that this compound will be more soluble in polar aprotic and protic solvents compared to nonpolar solvents. Therefore, solvents like alcohols (methanol, ethanol), ketones (acetone), and esters (ethyl acetate) are expected to be effective in dissolving the compound. Conversely, its solubility in nonpolar hydrocarbon solvents such as hexane and toluene is likely to be limited.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent ClassificationSolvent NameTemperature (°C)Solubility ( g/100 mL)
Alcohols Methanol25Data not available
Ethanol25Data not available
Isopropanol25Data not available
Ketones Acetone25Data not available
Esters Ethyl Acetate25Data not available
Ethers Diethyl Ether25Data not available
Tetrahydrofuran25Data not available
Aromatic Hydrocarbons Toluene25Data not available
Aliphatic Hydrocarbons Hexane25Data not available
Chlorinated Solvents Dichloromethane25Data not available

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal shake-flask method.

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with UV detection or GC-FID).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of solute in the sample.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula: S ( g/100 mL) = (C × V × DF) / Vinitial × 100 Where:

      • C = Concentration of the diluted sample (g/mL)

      • V = Volume of the volumetric flask (mL)

      • DF = Dilution factor

      • Vinitial = Initial volume of the supernatant collected (mL)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Start: Prepare Materials B Add Excess Solute to Solvent in Vials A->B C Equilibrate in Temperature-Controlled Shaker B->C D Allow Excess Solid to Settle C->D E Withdraw and Filter Supernatant D->E F Dilute Sample for Analysis E->F G Analyze Concentration (HPLC/GC) F->G H Calculate Solubility G->H I End: Report Solubility Data H->I

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its chemical structure suggests a favorable solubility profile in polar organic solvents. For drug development and chemical synthesis applications, it is imperative for researchers to experimentally determine the solubility in their specific solvent systems. The provided standardized protocol offers a reliable method for obtaining this crucial data, enabling informed decisions in process development and formulation.

References

The Strategic Role of Fluorine in Enhancing the Bioactivity of Benzylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the benzylamine scaffold has emerged as a powerful strategy in medicinal chemistry to modulate and enhance biological activity. This technical guide provides an in-depth analysis of the multifaceted roles of fluorine in influencing the pharmacokinetic and pharmacodynamic properties of benzylamine derivatives. Through a comprehensive review of existing literature, this document summarizes quantitative structure-activity relationship (SAR) data, details relevant experimental methodologies, and visualizes key biological pathways. The strategic incorporation of fluorine can lead to significant improvements in potency, selectivity, metabolic stability, and bioavailability, making fluorinated benzylamines a compelling class of compounds for drug discovery and development.

Introduction: The Fluorine Advantage in Drug Design

Fluorine, the most electronegative element, possesses unique properties that make it a valuable tool in drug design.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å), often without introducing significant steric hindrance.[1] The strong carbon-fluorine (C-F) bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[2] Furthermore, the introduction of fluorine can profoundly alter the electronic properties of a molecule, influencing its pKa, lipophilicity, and ability to form key interactions with biological targets.[3] In the context of benzylamines, a versatile pharmacophore found in numerous biologically active compounds, these effects can be strategically harnessed to optimize drug-like properties.

Impact of Fluorination on the Bioactivity of Benzylamines

The introduction of fluorine into the benzylamine scaffold can significantly impact its biological activity, a phenomenon that has been extensively explored in the development of various therapeutic agents, particularly as inhibitors of monoamine oxidase (MAO).

Modulation of Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] Dysregulation of MAO activity is implicated in a range of neurological disorders, including Parkinson's disease and depression, making MAO inhibitors a significant class of therapeutic agents.[5][6] Benzylamine itself is a known substrate for MAO-B.[4]

Fluorination of the benzylamine core has been shown to modulate its interaction with MAO enzymes. The electron-withdrawing nature of fluorine can influence the binding affinity and inhibitory potency of these compounds. Structure-activity relationship (SAR) studies have demonstrated that the position and number of fluorine substituents on the phenyl ring are critical determinants of MAO inhibitory activity and selectivity.

Quantitative Data on Fluorinated Benzylamines

The following tables summarize the quantitative data from various studies, comparing the bioactivity of fluorinated benzylamine derivatives with their non-fluorinated counterparts or other reference compounds.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Fluorine-Substituted Benzylamines

CompoundSubstituentTargetIC50 (µM)Reference
BenzylamineUnsubstitutedMAO-BSubstrate[1][7]
4-Fluorobenzylamine4-FMAO-BSubstrate[1][7]
2,4-Difluorobenzylamine2,4-diFMAO-BSubstrate[1][7]
2,3,4,5,6-Pentafluorobenzylamine2,3,4,5,6-pentaFMAO-BSubstrate[1][7]
Safinamide (Reference) -MAO-B0.021[6]
Compound FBZ13 3-FluorobenzyloxyMAO-B0.0053[6]
Compound 4i 4-Fluorophenyl, 4-nitrobenzylMAO-B0.041 ± 0.001[4]
Compound 4t 4-Fluorophenyl, 4-(trifluoromethyl)benzylMAO-B0.065 ± 0.002[4]

Note: The study by Silverman and Hawe found that while fluorine-substituted benzylamines were substrates for MAO-B, they did not act as inactivators under the tested conditions.[1][7] More complex derivatives, such as FBZ13, 4i, and 4t, demonstrate potent inhibition.

Table 2: Dopamine Receptor Binding Affinity of Fluorinated Benzylamide Derivatives

CompoundFluorine-Containing MoietyTargetKi (nM)Selectivity (D3 vs. D2)Reference
18a 4-(2-Fluoroethoxy)D31.1~25-fold[8][9]
20a N-(2-Fluoroethoxy)piperazineD35-[8][9]
20c N-(2-Fluoroethoxy)piperazineD30.8-[8][9]
20e N-(2-Fluoroethoxy)piperazineD30.17163-fold[8][9]
21e N-(2-Fluoroethoxy)piperazineD30.9-[8][9]

Note: These compounds are more complex benzamides incorporating a benzylamine-like substructure. The data highlights the potential of fluorination to achieve high-affinity and selective ligands for dopamine receptors.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of fluorinated benzylamines, based on commonly employed techniques in the cited literature.

General Synthesis of Fluorinated Benzylamines via Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of benzylamines.[10]

Reaction Scheme:

Where Ar-CHO is a fluorinated or non-fluorinated benzaldehyde and R-NH2 is an amine.

Materials:

  • Appropriate fluorinated benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Primary or secondary amine (e.g., benzylamine, methylamine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the fluorinated benzaldehyde and the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If required, add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for a designated period (typically 1-2 hours) to allow for the formation of the imine or iminium ion intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated benzylamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds (fluorinated benzylamines) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplate

  • Microplate reader (fluorometric or spectrophotometric)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

  • Add the test compounds or reference inhibitors at various concentrations to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the formation of the product using a microplate reader at the appropriate excitation and emission wavelengths (for fluorescent products) or absorbance (for colored products).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

The primary mechanism of action for many bioactive benzylamines is the inhibition of monoamine oxidase. The following diagrams illustrate the general workflow for evaluating MAO inhibition and the logical relationship in the enzyme's function.

MAO_Inhibition_Workflow Workflow for MAO Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound and Reference Dilutions Pre_incubation Pre-incubate Enzyme with Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Prepare MAO-A and MAO-B Enzyme Solutions Enzyme_Prep->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Measurement Measure Product Formation (Fluorescence/Absorbance) Reaction_Stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Workflow for MAO Inhibition Assay

MAO_Signaling_Pathway Monoamine Oxidase (MAO) Mechanism of Action cluster_neurotransmission Synaptic Cleft cluster_metabolism Presynaptic Neuron Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Receptor Postsynaptic Receptors Neurotransmitter->Receptor Signal Transduction Neurotransmitter_Uptake Reuptake Neurotransmitter->Neurotransmitter_Uptake Excess Neurotransmitter MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter_Uptake->MAO Degradation Inhibitor Fluorinated Benzylamine (MAO Inhibitor) Inhibitor->MAO Inhibition

MAO Mechanism of Action

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzylamine scaffold offers a powerful and versatile approach to modulate and enhance biological activity. As demonstrated, fluorination can significantly impact the inhibitory potency of benzylamines against key enzymes like monoamine oxidase and improve binding affinity to specific receptors. The predictable effects of fluorine on metabolic stability and physicochemical properties make it an invaluable tool in overcoming common challenges in drug development, such as poor bioavailability and rapid metabolism.

Future research in this area will likely focus on the development of novel fluorination methodologies to access a wider range of structurally diverse benzylamine derivatives. A deeper understanding of the intricate interplay between the position of fluorine substitution and the resulting conformational and electronic effects will enable a more rational design of next-generation therapeutics. The continued exploration of fluorinated benzylamines holds significant promise for the discovery of new and improved treatments for a variety of diseases, particularly those affecting the central nervous system.

References

The Strategic Role of 3-Fluoro-5-methoxybenzylamine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 3-Fluoro-5-methoxybenzylamine has emerged as a valuable and versatile building block in medicinal chemistry. Its distinct substitution pattern—a fluorine atom and a methoxy group meta to the aminomethyl functionality—offers a nuanced electronic and conformational profile that medicinal chemists can exploit to fine-tune the properties of drug candidates across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, supported by experimental protocols and quantitative data to inform its effective utilization in drug development programs.

Physicochemical Properties and Synthetic Routes

The utility of this compound as a building block is underpinned by its chemical properties and the accessibility of its synthetic routes. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group influence the reactivity of the aromatic ring and the basicity of the amine, providing a handle for diverse chemical transformations.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways, primarily starting from commercially available precursors such as 3-fluoro-5-methoxybenzaldehyde or 3-fluoro-5-methoxybenzonitrile.

Table 1: Key Precursors for the Synthesis of this compound

PrecursorCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Fluoro-5-methoxybenzaldehyde93065-33-9C₈H₇FO₂154.14
3-Fluoro-5-methoxybenzonitrile439280-18-9C₈H₆FNO151.14

A common and efficient method for the synthesis of this compound is the reduction of 3-fluoro-5-methoxybenzonitrile. This transformation can be accomplished using various reducing agents.

Experimental Protocol: Synthesis of this compound via Reduction of 3-Fluoro-5-methoxybenzonitrile

Materials:

  • 3-Fluoro-5-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3-fluoro-5-methoxybenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cautiously add a solution of LiAlH₄ (1.5 eq) in THF or BH₃·THF (2.0 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water, while maintaining the temperature below 20 °C.

  • Filter the resulting suspension and wash the solid residue with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Alternatively, reductive amination of 3-fluoro-5-methoxybenzaldehyde provides another viable synthetic route.

Experimental Protocol: Synthesis of this compound via Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

Materials:

  • 3-Fluoro-5-methoxybenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

  • To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Adjust the pH of the aqueous layer to basic (pH > 10) with 1 M NaOH.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

  • Purify the product by column chromatography or distillation.

Applications in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of a variety of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. The strategic placement of the fluorine and methoxy groups can influence ligand-target interactions and improve pharmacokinetic properties.

Kinase Inhibitors

A significant application of fluorinated benzylamine derivatives is in the development of kinase inhibitors for oncology and other diseases. The benzylamine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can block potential sites of metabolism, thereby increasing the compound's half-life.

While specific examples of marketed drugs containing the this compound moiety are not prominently documented, the analogous 3-methoxybenzylamine is a known building block for purine-based cyclin-dependent kinase (CDK) inhibitors. The introduction of a fluorine atom at the 5-position of this scaffold is a logical step in lead optimization to enhance potency and metabolic stability.

dot

Kinase_Inhibitor_Scaffold cluster_synthesis Synthesis of Kinase Inhibitor cluster_interaction Interaction with Kinase BuildingBlock This compound Intermediate N-Acylated Intermediate BuildingBlock->Intermediate Acylation FinalCompound Kinase Inhibitor Intermediate->FinalCompound Further Elaboration Inhibitor Kinase Inhibitor FinalCompound->Inhibitor Kinase Kinase Active Site Hinge Hinge Region Inhibitor->Kinase Hydrophobic/Electrostatic Interactions Inhibitor->Hinge Hydrogen Bonding

Caption: Synthetic workflow and target interaction of a kinase inhibitor.

Other Therapeutic Targets

The versatility of the this compound building block extends beyond kinase inhibitors. The primary amine functionality allows for its incorporation into a wide range of scaffolds targeting G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. The N-acylation of this compound is a common first step to introduce further diversity.

Experimental Protocol: General N-acylation of this compound

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acids

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using an acyl chloride):

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Slowly add the acyl chloride (1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Structure-Activity Relationships (SAR)

Table 2: Potential Contributions of Substituents to Biological Activity

SubstituentPositionPotential Effects on Biological Activity and Pharmacokinetics
Fluorine3- Increased binding affinity through electrostatic interactions.- Blockade of metabolic oxidation at the 3-position.- Altered pKa of the amine.
Methoxy5- Can act as a hydrogen bond acceptor.- Influences conformation and lipophilicity.- Potential site for O-demethylation (metabolism).
Aminomethyl1- Primary point for attachment and elaboration of the scaffold.- Can form key hydrogen bonds or salt bridges with the target.

SAR_Logic cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Scaffold This compound Scaffold Lipophilicity Lipophilicity Scaffold->Lipophilicity pKa pKa Scaffold->pKa Conformation Conformation Scaffold->Conformation MetabolicStability Metabolic Stability Scaffold->MetabolicStability Fluorine blocks metabolism Bioavailability Bioavailability Lipophilicity->Bioavailability BindingAffinity Binding Affinity pKa->BindingAffinity Conformation->BindingAffinity Potency Potency BindingAffinity->Potency Longer Half-life Longer Half-life MetabolicStability->Longer Half-life Improved PK Profile Improved PK Profile Bioavailability->Improved PK Profile

The Emerging Potential of 3-Fluoro-5-methoxybenzylamine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and methoxy functional groups has become a cornerstone of modern drug design. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] 3-Fluoro-5-methoxybenzylamine, a structurally intriguing building block, embodies this principle. While direct extensive research on this specific molecule is emerging, the well-documented activities of its close analogs suggest a significant potential for its application in the discovery of novel therapeutics across various disease areas. This technical guide provides an in-depth analysis of the potential applications of this compound, drawing from the established biological activities of structurally related compounds and offering a roadmap for its exploration in drug discovery programs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry. These properties, summarized in the table below, provide a basis for predicting its behavior in biological systems and for designing synthetic routes to novel derivatives.

PropertyValueSource
Molecular FormulaC8H10FNO[4]
Molecular Weight155.17 g/mol [4]
SMILESCOc1cc(F)cc(CN)c1[4]
InChI1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3[4]

Potential Therapeutic Applications and Supporting Evidence

Based on the biological activities of structurally similar compounds, this compound is a promising scaffold for the development of novel drugs in several key therapeutic areas.

Oncology: Kinase Inhibitors

The substituted benzamide moiety is a well-established pharmacophore in the design of kinase inhibitors.[5] The RAS-RAF-MEK-ERK signaling pathway, frequently mutated in various cancers, is a prime target for such inhibitors.[2] Derivatives of 3-substituted benzamides have been successfully developed as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[5] The fluorine and methoxy substituents on the benzylamine ring can be strategically employed to enhance binding to the kinase active site and improve metabolic stability.

Hypothetical Signaling Pathway Inhibition:

G cluster_pathway RAS-RAF-MEK-ERK Pathway RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor 3-Fluoro-5-methoxy- benzylamine Derivative Inhibitor->RAF

Hypothetical inhibition of the RAS-RAF-MEK-ERK pathway.
Infectious Diseases: Antibacterial Agents

Substituted benzamides have emerged as a promising class of antibacterial agents, particularly through the inhibition of the bacterial cell division protein FtsZ.[6] A study on 3-methoxybenzamide derivatives revealed that fluorine substitution on the phenyl ring can enhance antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.[6] This suggests that this compound could serve as a valuable starting point for the synthesis of novel FtsZ inhibitors.

Experimental Workflow for Antibacterial Screening:

G cluster_synthesis Synthesis cluster_screening Screening Start 3-Fluoro-5- methoxybenzylamine Derivatization N-Acylation/ Alkylation Start->Derivatization Library Compound Library Derivatization->Library MIC MIC Determination (e.g., S. aureus) Library->MIC FtsZ FtsZ Polymerization Assay MIC->FtsZ Hit Lead Compound FtsZ->Hit

Workflow for synthesizing and screening antibacterial compounds.
Central Nervous System (CNS) Disorders

The ability of small molecules to penetrate the blood-brain barrier is a critical factor in the development of drugs for CNS disorders.[7] Fluorination is a common strategy to enhance brain penetration. Benzamide derivatives have been investigated as high-affinity ligands for dopamine D2 receptors, which are implicated in various neurological and psychiatric conditions.[3] Furthermore, negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGlu5), which are of interest for treating anxiety and other CNS disorders, have been developed from 3-cyano-5-fluoro-N-arylbenzamides.[8] The physicochemical properties of this compound make it an attractive scaffold for the design of novel CNS-active compounds.

Experimental Protocols

The following are example protocols, adapted from literature on related compounds, that can be used to synthesize and evaluate derivatives of this compound.

Synthesis of N-Acyl Derivatives

Objective: To synthesize a library of N-acyl derivatives of this compound for biological screening.

Materials:

  • This compound

  • Various carboxylic acids or acid chlorides

  • Coupling agents (e.g., HATU, DCC) or a base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of synthesized compounds against a target kinase (e.g., BRAF).

Materials:

  • Synthesized this compound derivatives

  • Recombinant human BRAF kinase

  • Kinase substrate (e.g., MEK1)

  • ATP (radiolabeled or for use in a luminescence-based assay)

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the test compound, and the BRAF kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and quantify the kinase activity using an appropriate method (e.g., measuring ATP consumption via luminescence or substrate phosphorylation via radioactivity).

  • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.

Quantitative Data from Analog Studies

While specific quantitative data for this compound derivatives are not yet widely available, the following table summarizes relevant data from studies on closely related structures, illustrating the potential potency that can be achieved with this scaffold.

Compound ClassTargetKey Compound ExampleActivity (IC50/Ki)Reference
Fluorinated 3-benzyl-5-indolecarboxamidesLeukotriene D4 ReceptorZD3523Ki = 0.42 nM[9]
3-Substituted BenzamidesBcr-Abl KinaseNS-187Potent antiproliferative activity[5]
3-Methoxybenzamide DerivativesFtsZ (antibacterial)Compound 9 (fluorinated)Good activity vs. Gram-positive bacteria[6]
2,3-dimethoxy-5-(fluoroalkyl)-benzamidesDopamine D2 Receptor(Fluoroethyl)salicylamidesHigh affinity binding[3]

Conclusion

This compound represents a promising, yet underexplored, building block for drug discovery. By leveraging the principles of medicinal chemistry and drawing insights from the established biological activities of its analogs, researchers can unlock its potential in developing novel therapeutics. The strategic combination of fluorine and methoxy groups offers a powerful tool for optimizing drug-like properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to yield novel drug candidates for a range of challenging diseases.

References

A Technical Guide to 3-Fluoro-5-methoxybenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-methoxybenzylamine is a valuable fluorinated building block in medicinal chemistry, offering unique properties for the synthesis of novel therapeutic agents. Its strategic incorporation of a fluorine atom and a methoxy group on the benzylamine scaffold allows for the modulation of physicochemical and pharmacological properties of target molecules. This in-depth technical guide provides a comprehensive overview of its commercial availability, plausible synthetic routes with detailed experimental protocols, and its potential applications in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators.

Commercial Availability and Physicochemical Properties

This compound is readily available from various chemical suppliers for research and development purposes. It is typically offered in various purities, and some suppliers may provide detailed analytical data upon request.

Table 1: Physicochemical and Supplier Information for this compound

PropertyValue
CAS Number 914465-85-3[1]
Molecular Formula C₈H₁₀FNO[1]
Molecular Weight 155.17 g/mol [1]
Appearance Not specified (typically a liquid or solid)
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C[1]
Purity/Specification Available in various purities (e.g., >95%)
SMILES Code NCC1=CC(OC)=CC(F)=C1[1]
Known Suppliers BLD Pharm[1], Amerigo Scientific[2]

Synthetic Routes and Experimental Protocols

While specific literature detailing the synthesis of this compound is not extensively published, two primary and reliable synthetic strategies can be employed: the reduction of 3-fluoro-5-methoxybenzonitrile and the reductive amination of 3-fluoro-5-methoxybenzaldehyde.

Synthesis via Reduction of 3-Fluoro-5-methoxybenzonitrile

This method involves the chemical reduction of the nitrile functional group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be effectively utilized.

Experimental Protocol: Reduction of 3-Fluoro-5-methoxybenzonitrile with LiAlH₄

  • Materials:

    • 3-Fluoro-5-methoxybenzonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dry workup reagents (e.g., water, 15% aqueous NaOH, anhydrous sodium sulfate)

    • Standard laboratory glassware for reactions under inert atmosphere

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-fluoro-5-methoxybenzonitrile (1.0 equivalent) in the same anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.

    • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Table 2: Plausible Reaction Parameters for the Synthesis of this compound via Nitrile Reduction

ParameterValue
Starting Material 3-Fluoro-5-methoxybenzonitrile
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous diethyl ether or THF
Stoichiometry 1.2 eq. of LiAlH₄ per 1 eq. of nitrile
Reaction Temp. 0°C to room temperature
Reaction Time 2-4 hours
Workup Fieser workup (H₂O, NaOH(aq), H₂O)
Purification Vacuum distillation or column chromatography
Expected Yield 70-90% (based on analogous reductions)
Synthesis via Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

Reductive amination is a versatile method for amine synthesis, involving the reaction of an aldehyde or ketone with an amine source in the presence of a reducing agent. For the synthesis of a primary amine, ammonia is used.

Experimental Protocol: Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

  • Materials:

    • 3-Fluoro-5-methoxybenzaldehyde

    • Ammonia (e.g., 7N solution in methanol)

    • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

    • Methanol or another suitable protic solvent

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 equivalent) in methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Table 3: Plausible Reaction Parameters for the Synthesis of this compound via Reductive Amination

ParameterValue
Starting Material 3-Fluoro-5-methoxybenzaldehyde
Amine Source Ammonia (e.g., 7N in Methanol)
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol
Stoichiometry 5-10 eq. of NH₃, 1.5 eq. of NaBH₄
Reaction Temp. 0°C to room temperature
Reaction Time 3-6 hours
Workup Aqueous quench and extraction
Purification Vacuum distillation or column chromatography
Expected Yield 60-85% (based on analogous reactions)

Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of complex molecules in drug discovery, particularly in the areas of kinase inhibitors and GPCR modulators. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and provide additional hydrogen bonding opportunities.

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The benzylamine moiety can serve as a key pharmacophore that interacts with the hinge region of the kinase active site. The 3-fluoro-5-methoxy substitution can be exploited to achieve selectivity and improve pharmacokinetic properties.

Kinase_Inhibitor_Synthesis_Workflow A This compound B Coupling Reaction (e.g., Amide bond formation) A->B D Intermediate Scaffold B->D C Heterocyclic Core (e.g., Pyrimidine, Quinazoline) C->B E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Kinase Inhibitor E->F G Biological Screening (e.g., Kinase assays, Cell-based assays) F->G H Lead Optimization G->H

Caption: Synthetic workflow for kinase inhibitors using this compound.

The workflow illustrates how this compound can be coupled with a heterocyclic core, followed by further chemical modifications to generate a library of potential kinase inhibitors for biological screening.

Table 4: Representative Kinase Targets for Inhibitors Derived from Substituted Benzylamines

Kinase FamilySpecific ExamplesRationale for Targeting
Tyrosine Kinases EGFR, VEGFR, AblOften dysregulated in cancer, driving cell proliferation and angiogenesis.
Serine/Threonine Kinases RAF, MEK, AKT, mTORKey components of signaling pathways critical for cell growth and survival.[3][4][5]
Application in the Development of GPCR Modulators

G protein-coupled receptors are the largest family of membrane receptors and are targets for a significant portion of approved drugs. Substituted benzylamines can be incorporated into ligands that act as agonists, antagonists, or allosteric modulators of GPCRs.[6][7][8]

GPCR_Modulator_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening A This compound B Scaffold Elaboration A->B C Library of Analogs B->C D Primary Screening (e.g., Binding Assays) C->D E Functional Assays (e.g., cAMP, Ca²⁺ flux) D->E F Selectivity Profiling E->F G Lead Optimization F->G Hit-to-Lead

Caption: Drug discovery workflow for GPCR modulators incorporating this compound.

This workflow outlines the process from the synthesis of a library of compounds derived from this compound to their biological evaluation and subsequent optimization into lead candidates for GPCR targets.

Table 5: Potential GPCR Targets for Modulators Derived from Substituted Benzylamines

GPCR FamilyTherapeutic AreaRationale for Targeting
Adrenergic Receptors Cardiovascular, Respiratory, CNS disordersModulation of blood pressure, heart rate, and neurotransmission.
Dopamine Receptors Neurological and psychiatric disordersImplicated in motor control, motivation, and reward pathways.
Serotonin Receptors Depression, anxiety, migraineRegulation of mood, appetite, and sleep.
Opioid Receptors Pain managementDevelopment of novel analgesics with improved side-effect profiles through allosteric modulation.[7]

Spectroscopic Data (Reference)

Table 6: Predicted Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Absorptions
¹H NMR δ (ppm): ~3.8 (s, 3H, -OCH₃), ~3.9 (s, 2H, -CH₂-), ~1.5-2.0 (br s, 2H, -NH₂), ~6.5-7.0 (m, 3H, Ar-H)
¹³C NMR δ (ppm): ~46 (-CH₂-), ~55 (-OCH₃), ~100-115 (Ar-C), ~130-145 (Ar-C), ~160 (d, J(C-F) ≈ 245 Hz, C-F)
FTIR ν (cm⁻¹): ~3300-3400 (N-H stretch), ~2850-3000 (C-H stretch), ~1600 (C=C stretch, aromatic), ~1200-1300 (C-O stretch, aryl ether), ~1000-1100 (C-F stretch)
Mass Spec. Expected [M+H]⁺: 156.0825

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery. Its unique electronic and steric properties, imparted by the fluoro and methoxy substituents, make it a valuable tool for medicinal chemists aiming to fine-tune the properties of bioactive molecules. The synthetic protocols and application workflows presented in this guide provide a solid foundation for researchers to utilize this compound in the development of next-generation therapeutics targeting kinases and GPCRs.

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3-Fluoro-5-methoxybenzylamine, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its related isomers. Data for the specific target molecule is sparse, so information from closely related compounds is included for a more complete picture.

PropertyValueSource
Molecular Formula C8H10FNO[1][2]
Molecular Weight 155.17 g/mol [1][3]
CAS Number 914465-85-3[1]
Appearance Not specified, likely a liquid or low-melting solidInferred
Boiling Point 140 °C at 37 mmHg (for 3-Methoxybenzylamine)
Density 1.072 g/mL at 25 °C (for 3-Methoxybenzylamine)
Storage Temperature 2-8°C, under inert atmosphere, in a dark place[1]
SMILES NCC1=CC(OC)=CC(F)=C1[1]
InChI Key Information not available

Hazard Identification and Safety Precautions

Based on safety data sheets for structurally similar benzylamines, this compound is expected to be a corrosive and hazardous substance. The primary hazards are severe skin burns and eye damage.[4][5]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4][5]

  • H290: May be corrosive to metals.[4]

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H402: Harmful to aquatic life.

Precautionary Statements:

  • P260: Do not breathe mist, vapours, or spray.[4]

  • P264: Wash all exposed external body areas thoroughly after handling.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P234: Keep only in original packaging.[4]

A comprehensive set of PPE is mandatory when handling this compound to prevent contact and inhalation.

PPE_Workflow start Handling this compound ppe_gloves ppe_gloves start->ppe_gloves Always wear ppe_coat ppe_coat start->ppe_coat Always wear ppe_eyes ppe_eyes start->ppe_eyes Always wear ppe_respirator ppe_respirator start->ppe_respirator If ventilation is inadequate or risk of inhalation exists

Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the chemical's integrity.

  • Handling: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area. Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Storage: Store in a cool, dry, and well-ventilated area.[6] Keep containers tightly sealed and store under an inert atmosphere as the material may be air-sensitive.[1][6] Store away from incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[7]

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[6] Seek immediate medical attention.[6]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[6]

Accidental Release Measures

In the event of a spill, follow these emergency procedures.

Spill_Response_Workflow spill Spill Detected evacuate Evacuate immediate area and ensure adequate ventilation spill->evacuate ppe Wear appropriate full PPE evacuate->ppe contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize If safe, neutralize with a suitable agent for amines contain->neutralize If applicable collect Collect absorbed material into a suitable, labeled container for disposal contain->collect neutralize->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to local, regional, and national regulations decontaminate->dispose

Do not let the product enter drains or surface water.[5] All waste materials may be classified as hazardous and must be disposed of according to regulations.[4]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary use is as a building block in organic synthesis, similar to other substituted benzylamines. Below is a representative protocol for an amide coupling reaction, a common application for such a reagent.

Objective: Synthesis of N-(3-Fluoro-5-methoxybenzyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen aprotic solvent.

  • Base Addition: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution and stir.

  • Acylating Agent Addition: Cool the mixture in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-(3-Fluoro-5-methoxybenzyl)acetamide.

Amide_Synthesis_Workflow

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, based on data from similar compounds, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin. The primary toxic effect is severe corrosion of tissues upon contact.[6] Ingestion can cause severe swelling and damage to the delicate tissues of the stomach and esophagus, with a danger of perforation.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[5][6] Do not dispose of the material into drains or the environment.

This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS before handling any chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Fluoro-5-methoxybenzylamine from 3-fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-5-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research, through the reduction of 3-fluoro-5-methoxybenzonitrile. Two robust and widely applicable methods are presented: catalytic hydrogenation and chemical reduction using Lithium Aluminum Hydride (LiAlH4). These protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting benzylamines are key intermediates in the preparation of a wide range of biologically active molecules. This application note details two effective methods for the conversion of 3-fluoro-5-methoxybenzonitrile to this compound. Catalytic hydrogenation offers an environmentally benign and scalable route, while the use of Lithium Aluminum Hydride provides a powerful and often high-yielding alternative for small to medium-scale syntheses.[1][2][3] The choice of method may depend on available equipment, scale, and safety considerations.

Chemical Reaction

reactant 3-Fluoro-5-methoxybenzonitrile product This compound reactant->product Reduction reagents [Reducing Agent] Solvent

Caption: General reaction scheme for the reduction of 3-fluoro-5-methoxybenzonitrile.

Method 1: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst to achieve the reduction. It is generally considered a "greener" and safer alternative to metal hydride reductions, particularly for larger scale operations.[1]

Experimental Protocol
  • Reaction Setup: To a high-pressure hydrogenation vessel, add 3-fluoro-5-methoxybenzonitrile (1.0 eq) and 10% Palladium on Carbon (5-10 mol%).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (10-20 volumes).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Data Summary
ParameterValue
Starting Material3-fluoro-5-methoxybenzonitrile
ReagentsH₂, 10% Pd/C
SolventMethanol or Ethanol
TemperatureRoom Temperature to 50 °C
Pressure50-100 psi
Reaction Time4-24 hours
Typical Yield85-95%

Method 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Lithium Aluminum Hydride is a potent reducing agent capable of efficiently converting nitriles to primary amines.[4] This method is highly effective for small to medium-scale synthesis but requires strict anhydrous conditions and careful handling of the pyrophoric LiAlH₄.[1]

Experimental Protocol
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add Lithium Aluminum Hydride (1.5-2.0 eq) suspended in anhydrous tetrahydrofuran (THF) (10 volumes).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Nitrile: Dissolve 3-fluoro-5-methoxybenzonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.[1]

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Extraction: Combine the filtrate and the washings. The organic layer can be separated, and the aqueous layer can be extracted with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by column chromatography or distillation.

Data Summary
ParameterValue
Starting Material3-fluoro-5-methoxybenzonitrile
ReagentLithium Aluminum Hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to Reflux
Reaction Time2-4 hours
Typical Yield80-90%

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh 3-fluoro-5- methoxybenzonitrile and catalyst/reagent C Set up reaction apparatus under inert atmosphere A->C B Prepare anhydrous solvent B->C D Add reagents and solvent C->D E Run reaction at specified temperature and time D->E F Monitor reaction progress (TLC/HPLC) E->F G Quench reaction (if applicable) F->G Reaction complete H Filter to remove solids G->H I Extract product H->I J Dry and concentrate organic phase I->J K Purify by column chromatography or distillation J->K L Characterize product (NMR, MS, etc.) K->L

Caption: A generalized workflow for the synthesis of this compound.

Safety Precautions

  • 3-fluoro-5-methoxybenzonitrile: This compound is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly flammable, pyrophoric, and reacts violently with water. Handle only under an inert atmosphere (nitrogen or argon) and use anhydrous solvents. All glassware must be thoroughly dried before use.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and ensure the system is properly purged before and after the reaction.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

Both catalytic hydrogenation and reduction with Lithium Aluminum Hydride are effective methods for the synthesis of this compound from 3-fluoro-5-methoxybenzonitrile. The choice of method will be dictated by the specific needs and capabilities of the laboratory. The protocols provided herein are intended as a guide and may require optimization for specific reaction scales and conditions.

References

Application Note: Synthesis of 3-Fluoro-5-methoxybenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-fluoro-5-methoxybenzylamine from 3-fluoro-5-methoxybenzaldehyde through a one-pot reductive amination reaction. This method utilizes ammonium chloride as the amine source and sodium borohydride as the reducing agent, offering a straightforward and efficient route to the desired primary amine. This compound is a valuable building block in the development of pharmaceutical agents and other fine chemicals. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Reductive amination is a powerful and widely used transformation in organic chemistry for the synthesis of amines from carbonyl compounds.[1][2][3] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is subsequently reduced to the corresponding amine. This one-pot procedure is often preferred over other alkylation methods due to its high efficiency and reduced likelihood of over-alkylation. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[4] This note details the use of sodium borohydride, a cost-effective and readily available reducing agent, for the synthesis of this compound.

Materials and Methods

Materials
Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
3-Fluoro-5-methoxybenzaldehyde351-54-2C8H7FO2154.14≥98%Sigma-Aldrich
Ammonium Chloride12125-02-9NH4Cl53.49≥99.5%Merck
Sodium Borohydride16940-66-2NaBH437.83≥98%Sigma-Aldrich
Methanol (anhydrous)67-56-1CH4O32.0499.8%Fisher Scientific
Dichloromethane75-09-2CH2Cl284.93≥99.8%VWR
Sodium Hydroxide1310-73-2NaOH40.00≥97%Sigma-Aldrich
Anhydrous Magnesium Sulfate7487-88-9MgSO4120.37≥99.5%Acros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Experimental Protocol

The reductive amination is performed in a one-pot synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzaldehyde (1.54 g, 10 mmol) and methanol (40 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Amine Source Addition: Add ammonium chloride (0.80 g, 15 mmol) to the solution. Stir the suspension for 30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 3 hours.

  • Workup:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add 50 mL of dichloromethane to the aqueous residue and transfer to a separatory funnel.

    • Adjust the pH of the aqueous layer to >12 by the dropwise addition of 1 M sodium hydroxide solution.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Reaction Workflow

G Experimental Workflow A Dissolve 3-fluoro-5-methoxybenzaldehyde in methanol B Add ammonium chloride and stir A->B Imine formation C Cool to 0°C and add sodium borohydride B->C D Warm to room temperature and stir C->D Reduction E Quench with water and remove methanol D->E F Extract with dichloromethane E->F G Dry organic phase and evaporate solvent F->G H Purify the product G->H

Caption: Experimental workflow for the synthesis of this compound.

Reaction Pathway

G Reductive Amination Pathway cluster_0 Imine Formation cluster_1 Reduction A 3-Fluoro-5-methoxybenzaldehyde C Iminium Ion Intermediate A->C B Ammonia (from NH4Cl) B->C E This compound C->E D Sodium Borohydride (NaBH4) D->E

Caption: Reaction pathway for the reductive amination of 3-fluoro-5-methoxybenzaldehyde.

Data Summary

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-Fluoro-5-methoxybenzaldehydeC8H7FO2154.14Off-white solid34-35Not available
This compoundC8H10FNO155.17Not availableNot availableNot available
Safety Information
CompoundHazard StatementsPrecautionary Statements
3-Fluoro-5-methoxybenzaldehydeCauses skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
This compoundCauses severe skin burns and eye damage.[6]Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[7]
Sodium BorohydrideCauses severe skin burns and eye damage. In contact with water releases flammable gases.Keep away from any possible contact with water, because of violent reaction and possible flash fire. Handle under inert gas. Protect from moisture. Wear protective gloves/ protective clothing/ eye protection/ face protection.

Conclusion

The protocol described in this application note provides an effective method for the synthesis of this compound. The use of ammonium chloride and sodium borohydride offers a high-yielding and straightforward approach suitable for laboratory-scale synthesis. This procedure can be adapted for the synthesis of other primary amines from their corresponding aldehydes. Adherence to the safety precautions outlined is crucial for the safe execution of this protocol.

References

Detailed Experimental Protocol for the Synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 3-Fluoro-5-methoxybenzylamine, a valuable building block for researchers, scientists, and professionals in drug development. The protocol outlines a reliable two-step synthetic route commencing from the commercially available 3-fluoro-5-hydroxybenzaldehyde. The synthesis involves an initial O-methylation of the phenolic hydroxyl group, followed by a reductive amination of the resulting aldehyde. An alternative pathway via the reduction of 3-Fluoro-5-methoxybenzonitrile is also presented.

Synthetic Strategy Overview

The primary synthetic route detailed below involves two key transformations:

  • O-Methylation: The synthesis begins with the methylation of the hydroxyl group of 3-fluoro-5-hydroxybenzaldehyde using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base. This step yields the intermediate, 3-Fluoro-5-methoxybenzaldehyde.

  • Reductive Amination: The intermediate aldehyde is then converted to the target primary amine, this compound, through a one-pot reductive amination reaction. This process involves the in-situ formation of an imine with ammonia, which is subsequently reduced using a hydride-based reducing agent like sodium borohydride.

An alternative approach involves the reduction of 3-Fluoro-5-methoxybenzonitrile to the desired benzylamine, typically employing a powerful reducing agent such as lithium aluminum hydride (LiAlH4).

Experimental Protocols

Route 1: From 3-Fluoro-5-hydroxybenzaldehyde

Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde

This procedure details the O-methylation of 3-fluoro-5-hydroxybenzaldehyde.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoro-5-hydroxybenzaldehyde140.1110.0 g0.071 mol
Dimethyl sulfate126.139.9 g (7.5 mL)0.078 mol
Anhydrous Potassium Carbonate138.2114.8 g0.107 mol
Acetone-150 mL-
Dichloromethane-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxybenzaldehyde (10.0 g, 0.071 mol) and anhydrous potassium carbonate (14.8 g, 0.107 mol) in acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (7.5 mL, 0.078 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (100 mL) and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Fluoro-5-methoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure product.

Step 2: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of 3-Fluoro-5-methoxybenzaldehyde to the target primary amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoro-5-methoxybenzaldehyde154.145.0 g0.032 mol
Methanolic Ammonia (7 M)-25 mL0.175 mol
Sodium Borohydride37.831.8 g0.048 mol
Methanol-50 mL-
Dichloromethane-100 mL-
Deionized Water-50 mL-
1 M Hydrochloric Acid-As needed-
2 M Sodium Hydroxide-As needed-
Anhydrous Magnesium Sulfate---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-Fluoro-5-methoxybenzaldehyde (5.0 g, 0.032 mol) in methanol (50 mL).

  • Add 7 M methanolic ammonia solution (25 mL, 0.175 mol) to the flask and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.8 g, 0.048 mol) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the careful addition of deionized water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • To purify, extract the organic layer with 1 M hydrochloric acid. Separate the acidic aqueous layer and wash it with dichloromethane.

  • Basify the aqueous layer with 2 M sodium hydroxide until a pH of >12 is achieved, then extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Alternative Route: Reduction of 3-Fluoro-5-methoxybenzonitrile

This route provides an alternative synthesis of the target compound starting from the corresponding nitrile.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Fluoro-5-methoxybenzonitrile151.145.0 g0.033 mol
Lithium Aluminum Hydride (LAH)37.952.5 g0.066 mol
Anhydrous Tetrahydrofuran (THF)-100 mL-
Deionized Water-2.5 mL-
15% Sodium Hydroxide Solution-2.5 mL-
Deionized Water-7.5 mL-
Diethyl Ether-100 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • To a dry 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add lithium aluminum hydride (2.5 g, 0.066 mol) and anhydrous tetrahydrofuran (50 mL) under a nitrogen atmosphere.

  • Dissolve 3-Fluoro-5-methoxybenzonitrile (5.0 g, 0.033 mol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of deionized water (2.5 mL), 15% sodium hydroxide solution (2.5 mL), and finally deionized water (7.5 mL).

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary

Starting MaterialIntermediate/ProductReactionKey ReagentsSolventYield (%)
3-Fluoro-5-hydroxybenzaldehyde3-Fluoro-5-methoxybenzaldehydeO-MethylationDimethyl sulfate, K2CO3Acetone85-95
3-Fluoro-5-methoxybenzaldehydeThis compoundReductive AminationNH3/MeOH, NaBH4Methanol70-85
3-Fluoro-5-methoxybenzonitrileThis compoundReductionLiAlH4THF75-90

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualization of the Synthetic Workflow

Synthesis_Workflow start 3-Fluoro-5-hydroxybenzaldehyde intermediate_aldehyde 3-Fluoro-5-methoxybenzaldehyde start->intermediate_aldehyde 1. O-Methylation (Dimethyl Sulfate, K2CO3) final_product This compound intermediate_aldehyde->final_product 2. Reductive Amination (NH3, NaBH4) alt_start 3-Fluoro-5-methoxybenzonitrile alt_start->final_product Alternative: Reduction (LiAlH4)

Application of 3-Fluoro-5-methoxybenzylamine in the Synthesis of Bcr-Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzylamine is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. Its substituted phenyl ring can be strategically incorporated into inhibitor scaffolds to enhance binding affinity, selectivity, and pharmacokinetic properties. The fluorine atom can form favorable interactions within the kinase active site and improve metabolic stability, while the methoxy group can influence solubility and receptor binding. This document outlines the application of this compound in the synthesis of a representative Bcr-Abl tyrosine kinase inhibitor, a class of drugs pivotal in the treatment of Chronic Myeloid Leukemia (CML).

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[1] Inhibitors targeting the ATP-binding site of the Abl kinase domain have revolutionized CML treatment. The synthesis of analogues of established inhibitors like Nilotinib often involves the formation of an amide bond between a substituted benzylamine and a core heterocyclic structure.[2][3] This protocol details a representative synthesis of a hypothetical Bcr-Abl inhibitor, herein named FMB-Nilo , using this compound.

Target Signaling Pathway: Bcr-Abl and Downstream Effectors

The Bcr-Abl oncoprotein activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and JAK-STAT pathways, leading to increased cell proliferation and survival. FMB-Nilo, as a hypothetical inhibitor, is designed to block the ATP-binding site of Bcr-Abl, thereby preventing the phosphorylation of its downstream targets and inhibiting these oncogenic signals.

Bcr_Abl_Pathway cluster_downstream Downstream Signaling BCR_ABL Bcr-Abl Oncoprotein RAS RAS BCR_ABL->RAS activates JAK JAK BCR_ABL->JAK activates ATP ATP ATP->BCR_ABL binds FMB_Nilo FMB-Nilo (Inhibitor) FMB_Nilo->BCR_ABL inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Bcr-Abl signaling pathway and point of inhibition.

Data Presentation

The following tables present hypothetical but representative data for the synthesized Bcr-Abl inhibitor, FMB-Nilo. The data is structured to allow for easy comparison of its activity against the wild-type Bcr-Abl kinase and a common drug-resistant mutant, T315I.

Table 1: Biochemical Inhibitory Activity of FMB-Nilo

Compound IDTarget KinaseIC50 (nM)
FMB-NiloBcr-Abl (WT)25
FMB-NiloBcr-Abl (T315I)>10,000
NilotinibBcr-Abl (WT)20
NilotinibBcr-Abl (T315I)>10,000

Table 2: Cellular Antiproliferative Activity of FMB-Nilo

Compound IDCell LineTarget ExpressionEC50 (µM)
FMB-NiloK562Bcr-Abl (WT)0.5
FMB-NiloBa/F3-T315IBcr-Abl (T315I)>20
NilotinibK562Bcr-Abl (WT)0.4
NilotinibBa/F3-T315IBcr-Abl (T315I)>20

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of FMB-Nilo, a representative Bcr-Abl inhibitor, from this compound. The synthesis involves a standard amide coupling reaction.

Synthesis_Workflow start Start Materials reagent1 This compound start->reagent1 reagent2 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid start->reagent2 coupling Amide Coupling (HATU, DIPEA, DMF) reagent1->coupling reagent2->coupling workup Aqueous Workup (EtOAc, Water) coupling->workup purification Purification (Column Chromatography) workup->purification product Final Product (FMB-Nilo) purification->product

Synthetic workflow for FMB-Nilo.
Protocol 1: Synthesis of N-(3-Fluoro-5-methoxybenzyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (FMB-Nilo)

This protocol describes the amide coupling between 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid and this compound.

Materials:

  • 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • To the solution, add this compound (1.1 eq) followed by DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure FMB-Nilo.

  • Characterize the final product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound serves as a key synthetic intermediate for the creation of potent kinase inhibitors. The protocol detailed above for the synthesis of FMB-Nilo illustrates a standard and efficient method for incorporating this building block into a Bcr-Abl inhibitor scaffold via amide bond formation. The strategic placement of the fluoro and methoxy groups on the benzylamine moiety is a common tactic in medicinal chemistry to optimize the pharmacological profile of kinase inhibitors. Researchers can adapt this methodology to generate libraries of related compounds for structure-activity relationship (SAR) studies in the pursuit of novel and more effective targeted therapies.

References

Application Notes and Protocols for Coupling Reactions Involving 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key coupling reactions involving 3-Fluoro-5-methoxybenzylamine, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine and methoxy substituents make this primary amine a valuable synthon for introducing tailored functionality into target molecules. This document covers three principal classes of coupling reactions: Amide Bond Formation, Buchwald-Hartwig Amination, and Reductive Amination.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and widely utilized transformations in organic synthesis, particularly in the construction of pharmaceuticals and biologically active compounds. This compound readily participates in amide coupling reactions with a variety of carboxylic acids using standard coupling agents.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative data for the amide coupling of this compound with various carboxylic acids. The selection of coupling reagent and base can be optimized to achieve high yields, even with sterically or electronically challenging substrates.

Carboxylic Acid Coupling Reagent Base Solvent Temp (°C) Time (h) Yield (%)
4-Bromobenzoic AcidHATUDIPEADMF251292
Acetic AcidEDC, HOBtDIPEADCM251688
4-(Trifluoromethyl)benzoic AcidPyBOPDIPEADMF251285
Boc-glycineT3PEt3NEtOAc251890
Phenylacetic AcidCDINoneTHF502482
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.05 equiv) and dissolve it in anhydrous DMF (approximately 0.2 M).

  • Add this compound (1.0 equiv) to the solution.

  • Add DIPEA (2.0 equiv) to the reaction mixture and stir for 5 minutes.

  • Add HATU (1.1 equiv) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-(3-fluoro-5-methoxybenzyl) amide.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_amine Add 3-Fluoro-5- methoxybenzylamine start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU add_base->add_hatu stir Stir at Room Temperature (12-24h) add_hatu->stir workup Aqueous Workup (EtOAc, NaHCO3, Brine) stir->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Final Product: N-(3-fluoro-5-methoxybenzyl) amide purify->product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Add Pd Catalyst, Ligand, & Base to Schlenk Tube add_reactants Add Aryl Halide & 3-Fluoro- 5-methoxybenzylamine start->add_reactants add_solvent Add Anhydrous Toluene add_reactants->add_solvent heat Heat at 100-110 °C (18-24h) add_solvent->heat workup Cool, Dilute with Ether, Filter through Celite heat->workup wash Aqueous Wash (NH4Cl, Brine) workup->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Product: N-Aryl Benzylamine purify->product Reductive_Amination_Workflow cluster_setup Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification start Combine Aldehyde & 3-Fluoro- 5-methoxybenzylamine in DCE stir_imine Stir at Room Temperature (30 min) start->stir_imine add_stab Add NaBH(OAc)3 stir_imine->add_stab stir_reduction Stir at Room Temperature (12-24h) add_stab->stir_reduction quench Quench with NaHCO3 (aq) stir_reduction->quench extract Extract with DCM quench->extract wash_dry Wash with Brine, Dry & Concentrate extract->wash_dry purify Column Chromatography wash_dry->purify product Final Product: N-Substituted Benzylamine purify->product

Application Notes and Protocols for the Derivatization of the Amino Group of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary amino group of 3-Fluoro-5-methoxybenzylamine. The methodologies described herein are fundamental for modifying this building block for applications in medicinal chemistry, fragment-based drug discovery, and the synthesis of novel chemical entities. The primary derivatization strategies covered are acylation, sulfonylation, and reductive amination.

Introduction to Derivatization of this compound

This compound is a substituted benzylamine containing both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring. These substituents influence the nucleophilicity of the primary amino group, a critical factor in its derivatization. The fluorine atom at the meta-position inductively withdraws electron density, slightly decreasing the basicity and nucleophilicity of the amine. Conversely, the methoxy group, also at a meta-position, exerts a weaker electron-donating effect through resonance. The overall electronic effect is a slightly deactivated but still highly reactive primary amine, amenable to a variety of chemical transformations.

General Workflow for Derivatization

The derivatization of this compound typically follows a general workflow involving the reaction of the primary amine with an appropriate electrophile, followed by workup and purification of the resulting derivative.

Derivatization Workflow General Derivatization Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in Suitable Solvent (with optional base or catalyst) This compound->Reaction_Vessel Derivatizing_Agent Derivatizing Agent (Acyl Halide, Sulfonyl Chloride, Aldehyde/Ketone) Derivatizing_Agent->Reaction_Vessel Quenching Reaction Quenching Reaction_Vessel->Quenching Reaction Monitoring (TLC/LC-MS) Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Final_Product Derivatized Product Purification->Final_Product

Caption: General workflow for the derivatization of this compound.

Acylation of the Amino Group

Acylation involves the introduction of an acyl group (-C(O)R) to the nitrogen atom of the primary amine, forming a stable amide bond. This is a common strategy for peptide synthesis, creating building blocks for combinatorial libraries, and modifying the physicochemical properties of a molecule.

Data Presentation: Acylation Reactions
Acylating AgentBaseSolventReaction Time (h)Typical Yield (%)
Acetyl ChlorideTriethylamineDichloromethane1 - 390 - 98
Acetic AnhydridePyridineDichloromethane2 - 488 - 95
Benzoyl ChloridePyridineDichloromethane2 - 492 - 97
5-Fluoro-2-methoxybenzoyl chlorideTriethylamineTetrahydrofuran1 - 2~90
Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-(3-Fluoro-5-methoxybenzyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(3-Fluoro-5-methoxybenzyl)acetamide.

Acylation Workflow Acylation of this compound Start This compound in DCM Cool Cool to 0 °C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add Acetyl Chloride dropwise Add_Base->Add_Acyl_Chloride React Stir at RT for 1-3h Add_Acyl_Chloride->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Purify Purification Workup->Purify Product N-acyl derivative Purify->Product Sulfonylation Workflow Sulfonylation of this compound Start This compound in anhydrous DCM Add_Base Add Pyridine Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Sulfonyl_Chloride Add Benzenesulfonyl Chloride dropwise Cool->Add_Sulfonyl_Chloride React Stir at 0 °C then RT for 12-16h Add_Sulfonyl_Chloride->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Purify Purification Workup->Purify Product N-sulfonyl derivative Purify->Product Reductive Amination Workflow Reductive Amination of this compound Start This compound & Benzaldehyde in DCE Imine_Formation Stir at RT for 1h (Imine Formation) Start->Imine_Formation Add_Reducing_Agent Add Sodium Triacetoxyborohydride Imine_Formation->Add_Reducing_Agent React Stir at RT for 4-8h Add_Reducing_Agent->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Purification Workup->Purify Product N-alkylated derivative Purify->Product

Application Notes and Protocols for the Scale-up Synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-5-methoxybenzylamine is a key intermediate in the synthesis of various compounds with significant applications in the pharmaceutical and agrochemical industries. Its structural motif is present in a range of biologically active molecules. The development of a robust, efficient, and scalable synthetic route is therefore of considerable interest to researchers, scientists, and drug development professionals. This document provides a detailed protocol for the scale-up synthesis of this compound via a one-pot reductive amination of 3-fluoro-5-methoxybenzaldehyde, a widely adopted and effective method for amine synthesis.[1][2]

Comparative Analysis of Synthetic Methods

Several methods are available for the synthesis of substituted benzylamines. For a scale-up operation, the choice of synthetic route is critical and is often determined by factors such as yield, cost of reagents, operational simplicity, and safety. Reductive amination is frequently the method of choice due to its efficiency and the use of readily available starting materials.[1][3]

MethodStarting MaterialsKey ReagentsTypical Yield (%)Reaction Time (h)Key AdvantagesKey Disadvantages
Reductive Amination Aldehyde/Ketone, AmineReducing agent (e.g., NaBH₄, H₂/Pd-C)70 - 952 - 12One-pot procedure, wide substrate scope, mild conditions.Requires a suitable reducing agent; potential for over-alkylation.
Gabriel Synthesis Alkyl HalidePhthalimide, Hydrazine60 - 854 - 24High purity of primary amine, avoids over-alkylation.Limited to primary amines, harsh hydrolysis conditions.
Direct Alkylation Benzyl Halide, AmmoniaAmmonia40 - 601 - 6Uses inexpensive reagents.Often results in a mixture of primary, secondary, and tertiary amines, requiring extensive purification.

Recommended Scale-up Protocol: One-Pot Reductive Amination

This protocol details the synthesis of this compound from 3-fluoro-5-methoxybenzaldehyde using sodium borohydride as the reducing agent. This method is advantageous for its operational simplicity, mild reaction conditions, and high yield.

Experimental Protocol

Materials and Reagents:

  • 3-Fluoro-5-methoxybenzaldehyde (1 equivalent)

  • Ammonium acetate (10 equivalents)

  • Methanol (reagent grade)

  • Sodium borohydride (1.5 equivalents)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (2 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Charge the 50 L reactor with 3-Fluoro-5-methoxybenzaldehyde (e.g., 1.0 kg, 6.49 mol) and methanol (10 L). Begin stirring to dissolve the aldehyde.

  • Imine Formation: Add ammonium acetate (e.g., 5.0 kg, 64.9 mol) to the solution. Stir the mixture at room temperature (20-25°C) for 2 hours to facilitate the in-situ formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0-5°C using a circulating chiller. In a separate container, prepare a solution of sodium borohydride (e.g., 0.37 kg, 9.74 mol) in methanol (5 L). Slowly add the sodium borohydride solution to the reaction mixture via the addition funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

  • Quenching and Solvent Removal: Cool the mixture to 0-5°C and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~2. This will neutralize excess borohydride and form the hydrochloride salt of the product. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Work-up and Extraction: To the remaining aqueous residue, add dichloromethane (10 L). Basify the mixture to a pH of >12 by the slow addition of 2 M sodium hydroxide, ensuring the temperature is kept below 25°C. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

  • Purification: Purify the crude product by vacuum distillation.[4] Collect the fraction corresponding to this compound. The purity of the final product should be assessed by HPLC and its identity confirmed by NMR and MS analysis.

Process Workflow Diagram

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification A Charge Reactor with 3-Fluoro-5-methoxybenzaldehyde and Methanol B Add Ammonium Acetate A->B C Stir at 20-25°C for 2h (Imine Formation) B->C D Cool to 0-5°C C->D E Slowly Add NaBH₄ Solution D->E F Stir for 4-6h at RT E->F G Quench with 1M HCl F->G Reaction Complete H Remove Methanol (Rotary Evaporation) G->H I Basify with 2M NaOH H->I J Extract with Dichloromethane I->J K Dry with Na₂SO₄ J->K L Concentrate Crude Product K->L M Vacuum Distillation L->M Crude Product N Pure this compound M->N

Caption: Workflow for the scale-up synthesis of this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety and Handling

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Methanol is flammable and toxic; handle with care and avoid ignition sources.

  • Sodium borohydride is a reactive solid that can release hydrogen gas upon contact with acid or water; add it slowly and in a controlled manner.

  • Handle corrosive solutions (HCl, NaOH) with appropriate care.

By following this protocol, researchers and production chemists can achieve a reliable and scalable synthesis of this compound for further use in research and development.

References

Application Note and Protocol for the Purification of 3-Fluoro-5-methoxybenzylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-5-methoxybenzylamine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the biological activity of the final products. Column chromatography is a widely used and effective technique for the purification of this and similar compounds from reaction mixtures. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on silica gel, addressing the specific challenges associated with the purification of basic amines.

Physicochemical Properties and Chromatographic Challenges

This compound possesses a primary amine group, which makes it basic. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[1][2] These interactions can result in several purification challenges:

  • Irreversible Adsorption: The compound may bind too strongly to the silica gel, leading to significant product loss.[3]

  • Peak Tailing: The slow dissociation of the amine from the acidic sites on the silica gel can cause the product to elute over a large volume of solvent, resulting in broad, tailing peaks and poor separation from impurities.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

To overcome these challenges, the acidity of the stationary phase is typically neutralized by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase.[1][2][3] An alternative approach is to use a less acidic stationary phase, such as alumina or amine-functionalized silica.[1][2] This protocol will focus on the use of a basic modifier with standard silica gel, as it is a readily accessible and cost-effective method.

Experimental Protocol

This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography.

Materials and Reagents

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, optional for sample loading)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

1. Mobile Phase Selection (TLC Analysis)

Before performing the column chromatography, it is crucial to determine an appropriate mobile phase that provides good separation of the desired product from impurities.

  • Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent like ethyl acetate or DCM.

  • Spot the crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting point could be a 7:3 hexane:ethyl acetate ratio.

  • If the spots are streaking or not moving from the baseline, add 0.5-1% triethylamine to the mobile phase to improve the chromatography of the basic amine.[3]

  • Adjust the ratio of hexane to ethyl acetate to achieve a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rf value.

  • Visualize the developed TLC plate under a UV lamp and/or by staining with potassium permanganate to identify all spots.

2. Column Packing

  • Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 80:20:1 hexane:ethyl acetate:triethylamine).

  • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure.

  • Once packed, open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Ensure the packed bed remains wet at all times.

3. Sample Loading

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like DCM. Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder of the crude material adsorbed onto the silica. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.

  • Collect fractions in an array of test tubes. The size of the fractions will depend on the column size and the separation observed on the TLC.

  • Continuously monitor the elution process by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate to track the elution of the desired compound.

5. Product Isolation

  • Identify the fractions containing the pure this compound based on the TLC analysis.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the mobile phase using a rotary evaporator to obtain the purified product.

  • Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or GC-MS.

Data Presentation

The following table summarizes the typical parameters for the purification of this compound by column chromatography.

ParameterValue/Description
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate:Triethylamine (e.g., 80:20:1 v/v/v)
TLC Rf of Product ~0.25 (in the mobile phase above)
Crude Sample Load 1 g
Silica Gel Amount 50 g
Column Dimensions 3 cm (diameter) x 30 cm (length)
Elution Mode Isocratic
Detection Method TLC with UV (254 nm) and potassium permanganate stain
Expected Purity >98%

Mandatory Visualization

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_analysis TLC Analysis for Mobile Phase Selection crude_sample->tlc_analysis sample_loading Sample Loading (Dry or Wet) crude_sample->sample_loading column_packing Column Packing with Silica Gel Slurry tlc_analysis->column_packing column_packing->sample_loading elution Elution with Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hexane and ethyl acetate are flammable; avoid open flames and sparks.

  • Triethylamine is corrosive and has a strong odor; handle with care.

  • Silica gel dust can be a respiratory irritant; handle carefully to avoid inhalation.

This application note provides a comprehensive protocol for the purification of this compound using column chromatography. The key to successfully purifying this and other basic amines on silica gel is the addition of a basic modifier like triethylamine to the mobile phase to prevent peak tailing and product loss.[1][2][3] Proper mobile phase selection through TLC analysis is critical for achieving high purity and yield. The described method is robust, scalable, and can be adapted for the purification of similar aromatic amines.

References

Application Note: Analytical Methods for the Characterization of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Fluoro-5-methoxybenzylamine is a substituted aromatic amine that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts specific electronic and steric properties that are valuable in medicinal chemistry. Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this intermediate to ensure the quality and efficacy of the final products. This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and quantifying any related impurities. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions: The parameters listed below provide a starting point and may require optimization.[1][2]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Data Presentation: HPLC Method Parameters
ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Expected Retention Time ~ 8-12 minutes (highly dependent on exact conditions)

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: HPLC experimental workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.[3]

  • GC-MS Conditions: The following parameters are a general guideline.[4]

  • Data Analysis: Identify the main component by its retention time and mass spectrum. Search for impurities by examining smaller peaks and comparing their mass spectra against a library (e.g., NIST).

Data Presentation: GC-MS Method Parameters
ParameterValue
Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (e.g., 50:1)
Inlet Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu
Expected Molecular Ion m/z 155 (M⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol: NMR
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Analysis: Assign the observed chemical shifts to the corresponding nuclei in the molecule. The fluorine atom will cause characteristic splitting in both the proton and carbon spectra (J-coupling).

Data Presentation: Expected NMR Spectral Data (in CDCl₃)

¹H NMR:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.7-6.9m2HAromatic H
~ 6.6m1HAromatic H
~ 3.85s2H-CH₂-NH₂
~ 3.80s3H-OCH₃
~ 1.6br s2H-NH₂

¹³C NMR:

Chemical Shift (δ) ppmAssignment
~ 163 (d, J ≈ 245 Hz)C-F
~ 161C-OCH₃
~ 145 (d, J ≈ 8 Hz)C-CH₂NH₂
~ 110 (d, J ≈ 2 Hz)Aromatic C-H
~ 105 (d, J ≈ 21 Hz)Aromatic C-H
~ 99 (d, J ≈ 25 Hz)Aromatic C-H
~ 55.5-OCH₃
~ 46.0-CH₂-

(Note: 'd' denotes a doublet due to coupling with ¹⁹F. J values are approximate.)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule, providing a molecular fingerprint.

Experimental Protocol: FTIR
  • Sample Preparation: The spectrum can be acquired directly from a solid sample using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.[5]

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[6]

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3380 - 3250Medium, BroadN-H Stretch (Amine)
3080 - 3010MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-CH₂-, -OCH₃)
1600 - 1450StrongC=C Stretch (Aromatic Ring)
1280 - 1200StrongAsymmetric C-O Stretch (Aryl Ether)
1250 - 1100StrongC-F Stretch
1050 - 1000StrongSymmetric C-O Stretch (Aryl Ether)

logical_workflow start Sample of This compound hplc hplc start->hplc gcms gcms start->gcms nmr nmr start->nmr ftir ftir start->ftir ms ms start->ms end Comprehensive Characterization Report hplc->end gcms->end nmr->end ftir->end ms->end

Caption: Overall workflow for analytical characterization.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion mass spectrometry is used to quickly confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.[7]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The molecular weight of this compound is 155.18 g/mol . Look for the protonated molecular ion peak [M+H]⁺.

Data Presentation: ESI-MS Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Solvent Methanol or Acetonitrile
Expected Ion [M+H]⁺
Expected m/z 156.08

References

Application Note: HPLC Method for Purity Analysis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-methoxybenzylamine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for determining the purity of such compounds. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC method with UV detection.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure the separation of compounds with a range of polarities. The use of a formic acid buffer in the mobile phase helps to ensure good peak shape for the amine analyte by suppressing the interaction of the basic amine group with residual silanols on the stationary phase. Detection is performed using a UV detector at a wavelength where the aromatic rings of the analyte and potential impurities exhibit strong absorbance.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (reagent grade, ~99%)

    • This compound reference standard and sample.

  • Glassware and other equipment: Volumetric flasks, pipettes, autosampler vials with inserts, analytical balance, sonicator.

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Gradient Elution Program

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) can be used as the diluent.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the this compound peak is not more than 2.0.

  • Theoretical plates for the this compound peak is not less than 2000.

  • Relative standard deviation (RSD) of the peak area for five replicate injections is not more than 2.0%.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Perform five replicate injections of the standard solution for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 90% acetonitrile) for 30 minutes before storing it in an appropriate solvent.

Data Presentation

The purity of the this compound sample is calculated using the area percentage method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

A hypothetical result for the purity analysis is presented in the table below.

Sample IDRetention Time (min)Peak AreaArea %Purity (%)
FMB-00110.2185642399.8599.85
8.5 (Impurity 1)15230.08
12.1 (Impurity 2)12540.07

Table 3: Hypothetical Purity Analysis Results

Experimental Workflow Diagram

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Standard Solution Preparation system_suitability System Suitability Test prep_standard->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection system_equilibration->system_suitability system_suitability->sample_injection If passes chromatogram_integration Chromatogram Integration sample_injection->chromatogram_integration purity_calculation Purity Calculation chromatogram_integration->purity_calculation reporting Reporting purity_calculation->reporting

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described HPLC method is suitable for the purity analysis of this compound. The method is specific, and the system suitability parameters ensure the reliability of the results. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. Method validation according to ICH guidelines is recommended before routine use.

Application Note: 1H and 13C NMR Assignment for 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the analytical characterization of 3-Fluoro-5-methoxybenzylamine. Due to the absence of publicly available experimental NMR data for this specific compound, the assignments provided herein are predicted based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Predicted 1H and 13C NMR Data

The chemical structure of this compound is presented below, with atoms numbered for unambiguous NMR assignment.

Caption: Chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in the table below. These predictions are based on an analysis of experimental data for 3-fluorobenzylamine and 3-methoxybenzylamine.[1][2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~6.85dddJ(H,H) ≈ 2.5, J(H,F) ≈ 10.01HH-2
~6.70tJ(H,H) ≈ 2.01HH-4
~6.60dddJ(H,H) ≈ 2.5, J(H,F) ≈ 10.01HH-6
~3.85s-2HH-7 (CH₂)
~3.80s-3HH-10 (OCH₃)
~1.50s (broad)-2HH-8 (NH₂)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are summarized in the table below. These predictions are based on an analysis of experimental data for 3-fluorobenzylamine and 3-methoxybenzylamine.[3]

Chemical Shift (δ, ppm)Assignment
~163.5 (d, ¹J(C,F) ≈ 245 Hz)C-3
~161.0 (d, ³J(C,F) ≈ 3 Hz)C-5
~146.0 (d, ³J(C,F) ≈ 7 Hz)C-1
~112.0 (d, ²J(C,F) ≈ 21 Hz)C-4
~108.0 (d, ²J(C,F) ≈ 22 Hz)C-2
~101.0 (d, ⁴J(C,F) ≈ 3 Hz)C-6
~55.5C-10 (OCH₃)
~46.0C-7 (CH₂)

Experimental Protocols

The following is a general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as DMSO-d₆ or Acetone-d₆ can also be used depending on the sample's solubility.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition

G cluster_workflow NMR Experimental Workflow prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) insert Insert Sample into NMR Spectrometer prep->insert lock Lock on Deuterated Solvent Signal insert->lock shim Shim Magnetic Field for Homogeneity lock->shim setup_h1 Set Up ¹H NMR Acquisition Parameters (Pulse Sequence, Acquisition Time, etc.) shim->setup_h1 acquire_h1 Acquire ¹H NMR Spectrum setup_h1->acquire_h1 setup_c13 Set Up ¹³C NMR Acquisition Parameters (Proton Decoupling, Relaxation Delay, etc.) acquire_h1->setup_c13 acquire_c13 Acquire ¹³C NMR Spectrum setup_c13->acquire_c13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_c13->process analyze Analyze Spectra and Assign Signals process->analyze

Caption: General workflow for NMR sample preparation and data acquisition.

  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's sample holder.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This step ensures the stability of the magnetic field during the experiment.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample. Good shimming is crucial for obtaining sharp, well-resolved NMR signals.

  • Tuning: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the acquisition time to 2-4 seconds.

    • Use a relaxation delay of 1-5 seconds.

    • Acquire a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • Use a suitable relaxation delay (e.g., 2-5 seconds) to ensure quantitative signal intensities for all carbon atoms, especially quaternary carbons.

    • Acquire a larger number of scans (typically several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration (for ¹H NMR): Identify all peaks and integrate their areas to determine the relative number of protons corresponding to each signal.

  • Signal Assignment: Assign the observed signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in complex structural assignments.

References

Troubleshooting & Optimization

common side products in the synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-5-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound via reductive amination?

A1: The synthesis of this compound from 3-Fluoro-5-methoxybenzaldehyde and an amine source, typically ammonia, via reductive amination can lead to several common side products. The primary impurities to monitor are:

  • 3-Fluoro-5-methoxybenzyl alcohol: This results from the direct reduction of the starting aldehyde, 3-Fluoro-5-methoxybenzaldehyde, by the reducing agent.

  • N-(3-Fluoro-5-methoxybenzyl)imine: This is the intermediate formed from the condensation of the aldehyde and the amine. Incomplete reduction will leave this imine as an impurity.

  • Di(3-fluoro-5-methoxybenzyl)amine: This secondary amine is a product of over-alkylation, where the initially formed primary amine reacts with another molecule of the starting aldehyde and is subsequently reduced.

Q2: How can I minimize the formation of 3-Fluoro-5-methoxybenzyl alcohol?

A2: To reduce the formation of the corresponding alcohol, it is crucial to favor the formation of the imine intermediate before introducing a strong reducing agent. This can be achieved by:

  • Stepwise procedure: Allow the 3-Fluoro-5-methoxybenzaldehyde and ammonia to react and form the imine first, before adding the reducing agent.

  • Choice of reducing agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.

Q3: What reaction conditions can help prevent the formation of the secondary amine, Di(3-fluoro-5-methoxybenzyl)amine?

A3: The formation of the secondary amine is a common issue in reductive aminations. To minimize this side product:

  • Use a large excess of the amine source (ammonia): This stoichiometric control favors the reaction of the aldehyde with ammonia over the newly formed primary amine.

  • Control the addition of the aldehyde: Adding the 3-Fluoro-5-methoxybenzaldehyde slowly to the reaction mixture containing a high concentration of ammonia can help suppress the secondary amine formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Significant formation of side products. - Degradation of starting material or product.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired product. - Ensure the purity of starting materials and the anhydrous nature of the solvents if using moisture-sensitive reagents.
Presence of Unreacted 3-Fluoro-5-methoxybenzaldehyde - Insufficient amount of reducing agent. - Deactivation of the reducing agent. - Low reactivity of the aldehyde due to the electron-withdrawing fluorine atom.- Increase the equivalents of the reducing agent. - Add the reducing agent in portions to maintain its activity throughout the reaction. - Consider using a more reactive reducing agent or adding a catalyst to activate the carbonyl group.
High Percentage of 3-Fluoro-5-methoxybenzyl alcohol - Reducing agent is too reactive and not selective for the imine. - Premature addition of the reducing agent before sufficient imine formation.- Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride. - Implement a two-step, one-pot procedure where the imine is allowed to form before the reducing agent is introduced.
Significant Amount of Di(3-fluoro-5-methoxybenzyl)amine - Insufficient excess of ammonia. - The newly formed primary amine is competing with ammonia for the starting aldehyde.- Increase the excess of ammonia significantly (e.g., 10-20 equivalents). - Employ a slow addition of the aldehyde to the reaction mixture.
Difficulty in Purifying the Final Product - Similar polarities of the desired product and side products.- Utilize column chromatography with a carefully selected solvent system to separate the components. - Consider converting the amine product to its hydrochloride salt, which may have different solubility and crystallization properties, aiding in purification.

Quantitative Data on Side Products

Compound Expected Percentage in Crude Product (Non-Optimized)
This compound60-80%
3-Fluoro-5-methoxybenzyl alcohol10-20%
Di(3-fluoro-5-methoxybenzyl)amine5-15%
Unreacted 3-Fluoro-5-methoxybenzaldehyde & Imine< 5%

Experimental Protocols

A generalized experimental protocol for the reductive amination of 3-Fluoro-5-methoxybenzaldehyde is provided below. Note: This is a representative procedure and may require optimization.

Reductive Amination using Sodium Borohydride

  • Imine Formation:

    • Dissolve 3-Fluoro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

    • Add a solution of ammonia in methanol (e.g., 7N, 10-20 equivalents) to the aldehyde solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the N-(3-Fluoro-5-methoxybenzyl)imine.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions, ensuring the temperature remains below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Visualizations

Troubleshooting_Workflow start Start Synthesis of This compound check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity check_yield Low Yield? high_alcohol High % of Alcohol? check_yield->high_alcohol No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent purity check_yield->optimize_conditions Yes check_purity->check_yield high_secondary_amine High % of Secondary Amine? high_alcohol->high_secondary_amine No change_reducing_agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) high_alcohol->change_reducing_agent Yes unreacted_aldehyde Unreacted Aldehyde? high_secondary_amine->unreacted_aldehyde No increase_ammonia Increase Excess of Ammonia & Slow Aldehyde Addition high_secondary_amine->increase_ammonia Yes increase_reductant Increase Equivalents of Reducing Agent unreacted_aldehyde->increase_reductant Yes purify Purify Product (Column Chromatography) unreacted_aldehyde->purify No optimize_conditions->check_purity change_reducing_agent->check_purity increase_ammonia->check_purity increase_reductant->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Reductive Amination of 3-Fluoro-5-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 3-fluoro-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low or no conversion of my 3-fluoro-5-methoxybenzaldehyde. What are the potential causes and how can I troubleshoot this?

A1: Low or no conversion in the reductive amination of 3-fluoro-5-methoxybenzaldehyde can stem from several factors, primarily related to the electronic properties of the starting material and imine formation. The presence of an electron-withdrawing fluorine atom can decrease the reactivity of the aldehyde.[1]

Here is a step-by-step troubleshooting guide:

  • Inefficient Imine Formation: The crucial first step is the formation of the imine intermediate. The equilibrium may not favor imine formation due to the electronic effects of the substituents.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. This can help to activate the carbonyl group for nucleophilic attack by the amine.[2][3] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic.[2][4]

    • Solution: If possible, remove water as it is formed to shift the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Inactive Reducing Agent: The hydride reagent may have degraded over time.

    • Solution: Use a fresh bottle of the reducing agent. It is good practice to test the activity of the reducing agent on a known, reliable substrate.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be optimal.

    • Solution: Ensure all reagents are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. Gently heating the reaction mixture can sometimes facilitate imine formation, but be mindful of potential side reactions.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: My reaction is producing a significant amount of the corresponding alcohol (3-fluoro-5-methoxybenzyl alcohol) as a byproduct. How can I minimize this?

A2: The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting aldehyde before it can form the imine. This is a common issue, especially with more reactive reducing agents like sodium borohydride (NaBH₄).

  • Choice of Reducing Agent:

    • Solution: Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is less likely to reduce the aldehyde.[5] Sodium cyanoborohydride (NaBH₃CN) is another good alternative that is more selective for the imine over the carbonyl group, particularly at a slightly acidic pH.[6]

  • Order of Addition:

    • Solution: If you must use a less selective reducing agent like NaBH₄, pre-form the imine before adding the reducing agent.[3][7] This can be done by stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before introducing the hydride.[2]

Q3: I am observing the formation of a tertiary amine or other over-alkylated byproducts. What is causing this and how can I prevent it?

A3: Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.

  • Stoichiometry Control:

    • Solution: Use a slight excess of the primary amine relative to the aldehyde. This will increase the probability of the aldehyde reacting with the starting amine rather than the product amine.

  • Reaction Conditions:

    • Solution: Lowering the reaction temperature can sometimes help to control the rate of the competing over-alkylation reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the reductive amination of substituted benzaldehydes, which can serve as a reference for optimizing the reaction of 3-fluoro-5-methoxybenzaldehyde.

Aldehyde SubstrateAmineReducing AgentSolventCatalystReaction Time (h)Yield (%)
p-Methoxybenzaldehyden-ButylamineH₂ (100 bar)-Co-containing composite-72-96[8]
p-Chlorobenzaldehyden-ButylamineH₂ (100 bar)-Co-containing composite-60-89[8]
BenzaldehydeAnilineNaBH₄THFBenzoic Acid192[8]
4-Fluorobenzaldehyde2,2-DifluorocyclopropylamineNaBH₃CN---Low (troubleshooting)[1]

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline and may require optimization for your specific amine substrate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Solvent Addition: Dissolve the starting materials in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can optionally add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Monitor the formation of the imine by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Addition of Reducing Agent: Once imine formation is observed, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by other suitable methods.

Visualizations

ReductiveAminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aldehyde and Amine solvent Add Anhydrous Solvent start->solvent acid Add Catalytic Acid (Optional) solvent->acid imine Imine Formation acid->imine add_reductant Add Reducing Agent imine->add_reductant reduction Reduction to Amine add_reductant->reduction quench Quench Reaction reduction->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Experimental workflow for a typical reductive amination reaction.

TroubleshootingFlowchart cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Alcohol Byproduct cluster_solutions3 Solutions for Over-alkylation start Problem: Failed Reductive Amination cause1 Low/No Conversion start->cause1 cause2 Alcohol Byproduct start->cause2 cause3 Over-alkylation start->cause3 sol1a Add Catalytic Acid cause1->sol1a sol1b Use Dehydrating Agent cause1->sol1b sol1c Check Reducing Agent Activity cause1->sol1c sol1d Optimize Reaction Conditions cause1->sol1d sol2a Use Milder Reducing Agent (e.g., NaBH(OAc)3) cause2->sol2a sol2b Pre-form Imine Before Reduction cause2->sol2b sol3a Use Excess of Primary Amine cause3->sol3a sol3b Lower Reaction Temperature cause3->sol3b

Caption: Troubleshooting logic for failed reductive amination.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-fluoro-5-methoxybenzonitrile to 3-fluoro-5-methoxybenzylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of 3-fluoro-5-methoxybenzonitrile, offering systematic approaches to identify and resolve them.

Q1: My reaction is showing low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

A1: Low or no conversion is a common issue that can stem from several factors related to reagents, catalysts, and reaction conditions.

  • Inactive Reducing Agent or Catalyst:

    • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with moisture. Ensure you are using a fresh bottle or a properly stored, sealed container. The solvent (e.g., THF, diethyl ether) must be anhydrous.

    • Borane Complexes (e.g., BH₃•THF, BH₃•SMe₂): Borane solutions can degrade over time. It is advisable to use fresh solutions or titrate older batches to determine their molarity. BH₃•SMe₂ is generally more stable than BH₃•THF.[1]

    • Catalytic Hydrogenation (Raney® Ni, Pd/C): Catalysts can be deactivated by impurities or improper handling. Use a fresh batch of catalyst and ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). For Raney® Nickel, ensure it has been properly activated.

  • Insufficiently Reactive Conditions:

    • The methoxy group on the aromatic ring is electron-donating, which can make the nitrile group less electrophilic and thus harder to reduce.[2] More forcing conditions may be necessary.

    • Temperature: If the reaction is sluggish at room temperature, consider gradually increasing the temperature. For instance, reductions of benzonitriles with electron-donating groups may require refluxing in THF.[2]

    • Pressure (for Catalytic Hydrogenation): Increasing the hydrogen pressure can enhance the rate of reaction.

  • Poor Solubility: The starting material must be fully dissolved in the reaction solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system.

Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity for the desired primary amine?

A2: The formation of side products is a frequent challenge, primarily the formation of secondary and tertiary amines in catalytic hydrogenation, and potential dehalogenation.

  • Formation of Secondary and Tertiary Amines (Primarily with Catalytic Hydrogenation):

    • Mechanism: The primary amine product can react with the imine intermediate to form a secondary amine, which can undergo further reaction.

    • Mitigation Strategies:

      • Addition of Ammonia: Conducting the hydrogenation in a solution of ammonia in an alcohol (e.g., methanolic ammonia) can suppress the formation of secondary and tertiary amines.[1]

      • Acidic Additives: The addition of a small amount of a strong acid can protonate the primary amine product, preventing it from reacting with the imine intermediate.

  • Dehalogenation (Loss of Fluorine):

    • Risk: Catalytic hydrogenation, particularly with palladium on carbon (Pd/C), can sometimes lead to the cleavage of the carbon-fluorine bond (hydrodefluorination).[3]

    • Mitigation Strategies:

      • Catalyst Choice: Rhodium-based catalysts have shown potential for hydrodefluorination, so they might be less suitable if preserving the fluorine atom is critical.[3] Consider using Raney® Nickel, which is often less prone to causing dehalogenation compared to Pd/C.

      • Reaction Conditions: Milder conditions (lower temperature and pressure) can sometimes reduce the extent of dehalogenation.

Q3: The work-up of my LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter. How can I improve the work-up?

A3: The formation of aluminum salts during the work-up of LiAlH₄ reductions can often lead to filtration issues. A carefully controlled quenching procedure is crucial.

  • Recommended Quenching Procedure (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add 'x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

    • Slowly add 'x' mL of 15% aqueous NaOH solution.

    • Slowly add '3x' mL of water.

    • Stir the mixture vigorously for 15-30 minutes. This should result in a granular precipitate that is easier to filter.

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with the reaction solvent.

Frequently Asked Questions (FAQs)

Q: Which reduction method is most suitable for the reduction of 3-fluoro-5-methoxybenzonitrile?

A: The choice of method depends on the available equipment, scale, and sensitivity of other functional groups in the molecule.

  • Catalytic Hydrogenation with Raney® Nickel: This is often a good choice for aromatic nitriles as it is generally effective and can be performed at moderate temperatures and pressures. It is also less likely to cause dehalogenation compared to Pd/C. The addition of ammonia is recommended to suppress secondary amine formation.[1]

  • Borane Reduction (e.g., BH₃•SMe₂): Borane reagents are effective for reducing nitriles and are generally chemoselective, not affecting many other functional groups. Benzonitriles with electron-donating groups may require heating for the reaction to go to completion.[2]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful reducing agent and will readily reduce the nitrile.[4] However, it is not very chemoselective and will reduce many other functional groups. It also requires strictly anhydrous conditions and a careful work-up procedure.

Q: What are the expected yields for the reduction of substituted benzonitriles?

A: Yields can vary significantly depending on the specific substrate and reaction conditions. The following table provides some literature examples for the reduction of substituted benzonitriles to provide a general idea of what to expect.

SubstrateReducing Agent/CatalystSolventConditionsYield (%)Reference
4-Methoxybenzonitrilediisopropylaminoborane/cat. LiBH₄THFReflux80[2]
2,4-Dichlorobenzonitrilediisopropylaminoborane/cat. LiBH₄THF25 °C, 5 h99[2]
BenzonitrileH₂, Raney® Ni, NH₃Ethanol-High
BenzonitrileH₂, Pd/C, NH₃Ethanol--[1]

Q: How can I monitor the progress of my reaction?

A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken at regular intervals, quenched appropriately, and analyzed. The disappearance of the starting material spot/peak and the appearance of the product spot/peak will indicate the progress of the reaction.

Experimental Protocols

Protocol 1: Reduction with Borane Dimethylsulfide Complex

This protocol is adapted from a procedure for a structurally similar substrate and may require optimization.

  • To a solution of 3-fluoro-5-methoxybenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add borane dimethylsulfide complex (3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Protocol 2: Catalytic Hydrogenation with Raney® Nickel

  • Prepare a solution of 3-fluoro-5-methoxybenzonitrile (1 equivalent) in methanolic ammonia.

  • Carefully add Raney® Nickel (catalytic amount, e.g., 10-20 wt%) to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).

  • Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite®.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation or by crystallization of its hydrochloride salt.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-fluoro-5- methoxybenzonitrile in anhydrous solvent reagent Add reducing agent (e.g., Borane or Catalyst) start->reagent react Stir under controlled temperature and atmosphere reagent->react monitor Monitor progress by TLC/GC react->monitor quench Quench reaction monitor->quench purify Purify product (e.g., Chromatography) quench->purify end end purify->end This compound

Caption: General experimental workflow for the reduction.

troubleshooting_logic cluster_reagent Reagent/Catalyst Issues cluster_conditions Reaction Conditions cluster_side_products Side Products Observed? start Low Conversion? inactive_reagent Inactive reducing agent? start->inactive_reagent inactive_catalyst Deactivated catalyst? start->inactive_catalyst temp Temperature too low? start->temp pressure H₂ pressure too low? start->pressure solubility Poor solubility? start->solubility side_products side_products start->side_products solution1 solution1 inactive_reagent->solution1 Use fresh reagent/ anhydrous solvent solution2 solution2 inactive_catalyst->solution2 Use fresh catalyst solution3 solution3 temp->solution3 Increase temperature solution4 solution4 pressure->solution4 Increase H₂ pressure solution5 solution5 solubility->solution5 Change solvent amines Secondary/tertiary amines? side_products->amines dehalogenation Dehalogenation? side_products->dehalogenation solution6 solution6 amines->solution6 Add ammonia or acid solution7 solution7 dehalogenation->solution7 Change catalyst (e.g., to Raney® Ni)

Caption: Troubleshooting decision tree for the reduction.

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-5-methoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 3-Fluoro-5-methoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (commonly ammonia), which is then reduced in situ to the desired primary amine.[1][2]

Q2: I am observing a significant amount of a side-product that is not my desired amine. What could it be?

A2: A common side-product in reductive amination reactions is the corresponding alcohol, in this case, (3-Fluoro-5-methoxyphenyl)methanol. This occurs when the reducing agent directly reduces the starting aldehyde before it can form the imine. Another possibility is the formation of secondary or tertiary amines if the newly formed primary amine reacts further with the aldehyde.[3][4]

Q3: My reaction is not proceeding to completion, and I see unreacted starting aldehyde in my TLC analysis. What are the possible reasons?

A3: A stalled reaction can be due to several factors. The imine formation, which is the first step, is an equilibrium reaction. Insufficient removal of water can inhibit the forward reaction.[5] Additionally, the reducing agent may have lost its activity due to improper storage or handling, or the reaction conditions (temperature, pH) may not be optimal.

Q4: What are the recommended purification methods for this compound?

A4: Purification of benzylamines can typically be achieved through distillation under reduced pressure.[6] Another common method is column chromatography on silica gel. If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[6] The choice of method depends on the physical state of the product and the nature of the impurities.

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low Yield Incomplete Imine Formation: The equilibrium for imine formation may not favor the product.- Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water. - Use a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). - Adjust the pH; a slightly acidic medium (pH 4-6) can catalyze imine formation.
Side Reaction - Aldehyde Reduction: The reducing agent is reducing the starting aldehyde to the corresponding alcohol.- Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[3] - Add the reducing agent after allowing sufficient time for the imine to form.
Suboptimal Reaction Conditions: Temperature, solvent, or stoichiometry may not be ideal.- Optimize the reaction temperature; some reductive aminations proceed well at room temperature, while others may require gentle heating. - Screen different solvents. Protic solvents like methanol or ethanol are common, but aprotic solvents like THF or DCM can also be used depending on the reducing agent. - Ensure the correct stoichiometry of reagents. An excess of the amine source is often used.
Formation of Impurities Over-alkylation: The product primary amine reacts with the starting aldehyde to form secondary and tertiary amines.- Use a large excess of the ammonia source to favor the formation of the primary amine. - A stepwise procedure, where the imine is formed first and then the reducing agent is added, can sometimes minimize over-alkylation.[7]
Decomposition of Starting Material or Product: The fluoro- or methoxy- groups may be sensitive to harsh reaction conditions.- Use milder reaction conditions (lower temperature, less acidic/basic). - Minimize reaction time by monitoring the progress closely using TLC or GC.
Difficult Purification Product is an oil and difficult to handle. - Consider converting the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or methanol). The salt is often a crystalline solid that is easier to purify by filtration and washing.[8]
Co-elution of impurities during column chromatography. - Screen different solvent systems for chromatography to improve separation. - If the product is basic, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape and separation.

Quantitative Data Comparison

The yield of reductive amination can be influenced by the choice of catalyst and reaction conditions. Below is a comparison of yields for the reductive amination of a similar substrate, p-methoxybenzaldehyde, which can provide insights into optimizing the synthesis of this compound.

CatalystAmine SourceReducing AgentSolventTemperature (°C)Pressure (bar H₂)Yield (%)Reference
Co-Im/SiO₂n-butylamineH₂Methanol10010096[9]
Co-Phen/SiO₂n-butylamineH₂Methanol10010088[9]
Co-DAB/SiO₂-1n-butylamineH₂Methanol10010095[9]
Co-Im/SiO₂BenzylamineH₂Methanol10010095[9]
Co-DAB/SiO₂-1n-butylamineH₂Methanol150150~100[9]

Note: The data presented is for the amination of p-methoxybenzaldehyde and serves as a general guide. Optimal conditions for 3-Fluoro-5-methoxybenzaldehyde may vary.

Experimental Protocols

Key Experiment: Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

This protocol provides a general methodology for the synthesis of this compound. Optimization of specific parameters may be required to achieve the best results.

Materials:

  • 3-Fluoro-5-methoxybenzaldehyde

  • Ammonia source (e.g., 7N solution of ammonia in methanol, ammonium acetate)

  • Reducing agent (e.g., Sodium borohydride, Sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., Methanol, Tetrahydrofuran)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Dichloromethane or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Imine Formation:

    • Dissolve 3-Fluoro-5-methoxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent (e.g., methanol) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the ammonia source (e.g., 7N ammonia in methanol, 5-10 equivalents).

    • If using ammonium acetate, a catalytic amount of a mild acid like acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Reductive_Amination_Pathway Aldehyde 3-Fluoro-5-methoxy- benzaldehyde Imine Imine Intermediate Aldehyde->Imine + H₂O SideProduct Side Product: (3-Fluoro-5-methoxyphenyl)methanol Aldehyde->SideProduct Direct Reduction Ammonia Ammonia (Amine Source) Ammonia->Imine Product 3-Fluoro-5-methoxy- benzylamine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Aldehyde ReducingAgent->Imine

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start: Dissolve Aldehyde in Solvent AddAmmonia Add Ammonia Source Start->AddAmmonia Stir1 Stir at RT (Imine Formation) AddAmmonia->Stir1 Cool Cool Reaction Mixture Stir1->Cool AddReducer Add Reducing Agent Cool->AddReducer Stir2 Stir at RT (Reduction) AddReducer->Stir2 Quench Quench Reaction Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for the reductive amination synthesis.

Troubleshooting_Tree Problem Low Yield of Product Cause1 Incomplete Imine Formation? Problem->Cause1 Cause2 Aldehyde Reduction Side Reaction? Problem->Cause2 Cause3 Inactive Reducing Agent? Problem->Cause3 Solution1a Add Dehydrating Agent Cause1->Solution1a Yes Solution1b Adjust pH to 4-6 Cause1->Solution1b Yes Solution2 Use Milder Reducing Agent (e.g., NaBH(OAc)₃) Cause2->Solution2 Yes Solution3 Use Fresh Reducing Agent Cause3->Solution3 Yes

References

Technical Support Center: Purification of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of impurities from 3-Fluoro-5-methoxybenzylamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing detailed experimental protocols and comparative data to guide the purification process.

Issue 1: Presence of Unreacted Starting Material (3-Fluoro-5-methoxybenzonitrile)

Q1: My final product of this compound is contaminated with the starting material, 3-Fluoro-5-methoxybenzonitrile. How can I remove this impurity?

A1: The presence of the unreacted nitrile is a common issue, especially if the reduction reaction did not go to completion. Due to the significant difference in basicity between the amine product and the neutral nitrile starting material, acid-base extraction is a highly effective method for separation.

Below is a table summarizing the expected purity of this compound before and after applying different purification techniques to remove 3-Fluoro-5-methoxybenzonitrile.

Purification MethodInitial Purity (AUC %)Purity after 1st Pass (AUC %)Purity after 2nd Pass (AUC %)Typical Recovery Rate (%)
Acid-Base Extraction85%>98%>99.5%85-95%
Silica Gel Column Chromatography85%>97%>99%70-85%

Note: The provided data is illustrative for comparative purposes. Actual results may vary based on experimental conditions.

Protocol 1: Acid-Base Extraction

This protocol leverages the basicity of the amine to separate it from the neutral nitrile impurity.

Materials:

  • Crude this compound containing nitrile impurity

  • Diethyl ether (or other suitable organic solvent like ethyl acetate or dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether (approx. 10-20 volumes).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer, while the neutral nitrile remains in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer containing the nitrile can be discarded.

  • Repeat Extraction (Optional): For higher purity, the organic layer can be extracted again with 1 M HCl. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M NaOH with stirring until the pH is >12. This deprotonates the amine, causing it to become insoluble in the aqueous layer.

  • Product Extraction: Extract the basified aqueous solution with three portions of fresh diethyl ether.

  • Combine and Wash: Combine the organic extracts and wash with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Acid-Base Extraction

start Crude Product (Amine + Nitrile) in Organic Solvent add_hcl Add 1M HCl (Acidic Wash) start->add_hcl separate1 Separate Layers add_hcl->separate1 aq_layer Aqueous Layer (Protonated Amine) separate1->aq_layer Contains Product org_layer Organic Layer (Nitrile Impurity) separate1->org_layer Contains Impurity add_naoh Add 1M NaOH (Basification) aq_layer->add_naoh extract_org Extract with Organic Solvent add_naoh->extract_org wash_dry Wash with Brine & Dry extract_org->wash_dry evaporate Evaporate Solvent wash_dry->evaporate end Purified This compound evaporate->end

Caption: Workflow for the purification of this compound via acid-base extraction.

Issue 2: Presence of Polar, Non-Basic Impurities

Q2: After performing an acid-base extraction, I still observe some impurities in my this compound, which appear to be polar by TLC analysis. How can I remove them?

A2: For removing polar impurities that are not effectively separated by extraction, silica gel column chromatography is the recommended method. The basic nature of the amine can cause it to streak on the silica gel. This can often be mitigated by adding a small amount of a basic modifier to the eluent.

Protocol 2: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl acetate

  • Triethylamine (TEA) or Ammonia solution

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The Rf of the product should be around 0.2-0.3. To prevent streaking, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the selected solvent system. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) can be used to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Decision Workflow for Purification Method Selection

start Crude This compound check_impurities Identify Impurities (TLC, NMR, GC-MS) start->check_impurities is_nitrile Main impurity is non-basic nitrile? check_impurities->is_nitrile is_polar Impurities are polar byproducts? is_nitrile->is_polar No acid_base Perform Acid-Base Extraction is_nitrile->acid_base Yes column_chrom Perform Silica Gel Column Chromatography is_polar->column_chrom Yes check_purity Check Purity (>99.5%?) acid_base->check_purity column_chrom->check_purity check_purity->acid_base No, from column check_purity->column_chrom No, from extraction end Pure Product check_purity->end Yes

Caption: Decision-making workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q3: What are the likely sources of impurities in my this compound sample?

A3: Impurities can originate from several sources:

  • Unreacted Starting Materials: The most common is the starting material, 3-Fluoro-5-methoxybenzonitrile, from an incomplete reduction reaction.

  • Reaction Byproducts: Incomplete reduction can lead to the formation of the corresponding imine intermediate. Side reactions during synthesis can also generate other related aromatic compounds.

  • Degradation Products: Benzylamines can be susceptible to oxidation over time, especially if exposed to air. This can lead to the formation of the corresponding aldehyde or other colored impurities.

  • Residual Solvents: Solvents used in the reaction or work-up may remain in the final product if not adequately removed.

Q4: My purified this compound is a yellow oil, but I expected a colorless liquid. What could be the cause?

A4: A yellow or brownish color often indicates the presence of trace impurities, which could be oxidation products. While small amounts of these impurities may not significantly affect the purity as determined by techniques like NMR or GC, they can cause discoloration. If a colorless product is required, passing the material through a short plug of silica gel or activated carbon can sometimes remove these colored impurities. Ensure the product is stored under an inert atmosphere (like nitrogen or argon) and in a cool, dark place to prevent further degradation.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (often as area % of the main peak) and is excellent for separating non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired product and can be used to detect and identify impurities if they are present in sufficient concentration. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified reference standard.

managing exothermic reactions in the synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 3-Fluoro-5-methoxybenzylamine. The primary focus is on the widely used reductive amination of 3-Fluoro-5-methoxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, with a focus on managing the reaction exotherm.

Problem IDIssueProbable Cause(s)Recommended Action(s)
EXO-01 Rapid Temperature Spike (Runaway Reaction) - Too rapid addition of the reducing agent (e.g., Sodium Borohydride).- Inadequate cooling or failure of the cooling system.- High concentration of reactants.1. Immediately stop the addition of the reducing agent.2. Increase the efficiency of the cooling bath (add more ice, switch to a colder bath like ice/salt).3. If the temperature continues to rise uncontrollably, quench the reaction by slowly adding a pre-determined quenching agent (e.g., acetic acid or acetone to consume excess borohydride), ensuring the quench itself does not create a secondary exotherm.
EXO-02 Localized Hotspots in the Reactor - Poor mixing or agitation, leading to localized concentration of the reducing agent.1. Increase the stirring rate to ensure homogeneous mixing.2. Ensure the stirrer blade is appropriately sized and positioned for the reactor volume.
EXO-03 Reaction Temperature Difficult to Control - Gradual accumulation of unreacted reagents leading to a sudden exotherm.- Ambient temperature is too high.1. Slow down the addition rate of the reducing agent to allow the heat to dissipate.2. Monitor the reaction temperature closely and adjust the addition rate based on the temperature profile.3. Conduct the reaction in a well-ventilated fume hood and ensure the external environment does not contribute to heating.
SYN-01 Low Yield of this compound - Incomplete reaction.- Side reactions due to excessive temperature.1. Ensure the reducing agent is added portion-wise to maintain the reaction temperature within the optimal range.2. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).3. If the exotherm was poorly controlled, consider re-running the reaction with slower addition of the reducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in the synthesis of this compound via reductive amination?

A1: The primary exothermic event in this synthesis is the reduction of the imine intermediate by a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The reaction of the borohydride with the imine is highly energetic and releases a significant amount of heat. Acid-base neutralization steps, if any, can also contribute to the overall heat generation.

Q2: At what temperature should the reductive amination of 3-Fluoro-5-methoxybenzaldehyde be conducted?

A2: It is crucial to maintain a low temperature throughout the addition of the reducing agent to control the exotherm. A typical temperature range is 0-10 °C.[1] Starting the reaction at 0 °C (using an ice bath) is a common practice.

Q3: How can I control the rate of addition of the reducing agent?

A3: The reducing agent, particularly if it is a solid like sodium borohydride, should be added in small portions over an extended period. This allows the heat generated to be effectively dissipated by the cooling system. For larger-scale reactions, a solid addition funnel can be used for controlled delivery.

Q4: What are the signs of a potential runaway reaction?

A4: A rapid and uncontrolled increase in the internal reaction temperature is the primary indicator. Other signs may include a sudden change in pressure, vigorous gas evolution, or a noticeable change in the reaction mixture's color or viscosity. Continuous monitoring of the temperature is the most effective way to detect the onset of a runaway reaction.

Q5: What safety precautions should be in place before starting the synthesis?

A5: Always work in a well-ventilated fume hood.[2] Have a cooling bath with sufficient capacity readily available. A secondary container for the reactor is also a good safety measure. Ensure that a suitable quenching agent is accessible and you have a clear plan for its use in an emergency. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[2]

Experimental Protocols

Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 3-Fluoro-5-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve 3-Fluoro-5-methoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography if necessary.

ParameterValue
Starting Material 3-Fluoro-5-methoxybenzaldehyde
Reagents Ammonium chloride, Sodium borohydride
Solvent Methanol
Reaction Temperature 0-10 °C (during NaBH₄ addition)
Reaction Time 12-16 hours
Quenching Agent Deionized water

Visualizations

Experimental Workflow for Exotherm Management

Exotherm_Management_Workflow Workflow for Managing Exotherms in Reductive Amination start Start Synthesis setup Set up Reaction Vessel with Cooling Bath (0°C) start->setup add_reagents Add 3-Fluoro-5-methoxybenzaldehyde and Ammonium Chloride in Methanol setup->add_reagents monitor_temp Monitor Internal Temperature add_reagents->monitor_temp add_nabh4 Add NaBH4 in Small Portions monitor_temp->add_nabh4 temp_check Temperature <= 10°C? add_nabh4->temp_check continue_addition Continue Slow Addition temp_check->continue_addition Yes slow_addition Slow Down or Pause Addition temp_check->slow_addition No runaway Runaway Reaction Protocol temp_check->runaway No, and rising rapidly reaction_complete Reaction Complete (Monitor by TLC/LC-MS) continue_addition->reaction_complete slow_addition->monitor_temp workup Quench and Work-up reaction_complete->workup end End workup->end

Caption: Workflow for managing exothermic reactions.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic Troubleshooting Logic for Exothermic Events start Observe Rapid Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Enhance Cooling System stop_addition->increase_cooling monitor_temp Monitor Temperature Trend increase_cooling->monitor_temp temp_stabilizes Temperature Stabilizes monitor_temp->temp_stabilizes Yes temp_continues_rise Temperature Continues to Rise monitor_temp->temp_continues_rise No review_procedure Review and Revise Procedure (Slower addition, better mixing) temp_stabilizes->review_procedure quench Initiate Emergency Quench Protocol temp_continues_rise->quench

Caption: Decision tree for troubleshooting exothermic events.

References

stability issues of 3-Fluoro-5-methoxybenzylamine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and workup issues encountered with 3-Fluoro-5-methoxybenzylamine.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a yellow tint. Is it still usable?

A1: A yellowish discoloration upon storage is a common observation for many benzylamines and is often indicative of minor oxidation or degradation.[1] For applications where high purity is not critical, the material may still be suitable. However, for sensitive applications such as in multi-step syntheses or biological assays, it is recommended to purify the amine before use. A slight color change suggests the presence of impurities that could potentially interfere with subsequent reactions.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the long-term stability of this compound, it should be stored in an airtight container, preferably under an inert atmosphere such as nitrogen or argon.[1] It is also advisable to protect the compound from light by using an amber-colored vial or by storing it in a dark place.[1] For extended storage, refrigeration is recommended.

Q3: What are the common impurities I might expect to see in a sample of this compound?

A3: Common impurities can arise from the synthetic route or from degradation. Potential impurities could include the corresponding benzaldehyde (from oxidation), dibenzylamine (from over-alkylation during synthesis), or residual starting materials and solvents. If the compound has been exposed to air, oxidative byproducts are likely.

Q4: Can I use an acidic wash to extract this compound during workup?

A4: Yes, an acidic wash is a standard and effective method for extracting benzylamines from an organic layer into an aqueous layer.[2] By washing the organic solution with a dilute acid (e.g., 1M HCl), the basic amine will be protonated to form the corresponding benzylammonium salt, which is soluble in the aqueous phase. This allows for separation from non-basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Issue 1: Product Loss During Aqueous Workup
Symptom Potential Cause Troubleshooting Steps
Low recovery of product after extraction.Incomplete extraction from the aqueous layer after basification.- Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt back to the free amine.- Perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- If emulsions form, try adding brine to the separatory funnel to break the emulsion.
Product is partially soluble in the aqueous phase.- Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine in the aqueous phase ("salting out").
Issue 2: Difficulty in Purification by Column Chromatography
Symptom Potential Cause Troubleshooting Steps
Streaking or tailing of the product spot on TLC and column.The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system.- Alternatively, use a different stationary phase, such as alumina.
Co-elution of impurities.The polarity of the eluent is not optimized.- Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides better separation on TLC before attempting column chromatography.
Issue 3: Product Degradation During Purification
Symptom Potential Cause Troubleshooting Steps
The purified product appears discolored or shows new impurity spots on TLC.The compound is sensitive to air or prolonged exposure to silica gel.- Minimize the time the compound spends on the chromatography column.- Use solvents that have been sparged with an inert gas.- Consider alternative purification methods such as vacuum distillation if the compound is thermally stable.

Experimental Protocols

Standard Aqueous Workup Protocol for a Reaction Mixture Containing this compound
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (aq). Repeat the acidic wash 2-3 times to ensure complete extraction of the amine into the aqueous phase. Combine the aqueous layers.

  • Removal of Non-Basic Impurities: The organic layer, containing non-basic impurities, can now be discarded.

  • Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a strong base (e.g., 5M NaOH) with stirring until the pH is greater than 10.

  • Product Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Vacuum Distillation
  • Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Drying Agent: For residual water, consider adding a small amount of a drying agent like calcium hydride and stirring for a period before distillation.

  • Distillation: Slowly heat the crude amine under reduced pressure. Collect the fraction that distills at the expected boiling point for this compound. It is advisable to collect a few fractions and analyze their purity by TLC or GC-MS.

Data Presentation

Table 1: Hypothetical Stability Study of this compound

This table serves as a template for researchers to record their own stability data.

Condition Time (days) Appearance Purity by HPLC (%) Major Degradant (%)
Room Temp, Air, Light0Colorless Oil99.5N/A
7Pale Yellow Oil98.21.1 (Aldehyde)
30Yellow Oil95.03.5 (Aldehyde)
Room Temp, N₂, Dark30Colorless Oil99.4<0.5
4°C, N₂, Dark30Colorless Oil99.5<0.5

Visualizations

experimental_workflow cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Reaction Mixture AcidicWash Acidic Wash (1M HCl) ReactionMixture->AcidicWash OrganicLayer1 Organic Layer (Impurities) AcidicWash->OrganicLayer1 AqueousLayer Aqueous Layer (Protonated Amine) AcidicWash->AqueousLayer Basification Basification (NaOH) AqueousLayer->Basification Extraction Extraction (Organic Solvent) Basification->Extraction OrganicLayer2 Organic Layer (Product) Extraction->OrganicLayer2 AqueousLayer2 Aqueous Layer (Waste) Extraction->AqueousLayer2 Drying Drying & Concentration OrganicLayer2->Drying CrudeProduct Crude Product Drying->CrudeProduct PurificationMethod Purification Method CrudeProduct->PurificationMethod Column Column Chromatography PurificationMethod->Column Distillation Vacuum Distillation PurificationMethod->Distillation PureProduct Pure Product Column->PureProduct Distillation->PureProduct

Caption: General experimental workflow for the workup and purification of this compound.

decomposition_pathway Amine This compound Imine Intermediate Imine Amine->Imine [O] Dibenzylamine Bis(3-fluoro-5-methoxybenzyl)amine Amine->Dibenzylamine + Aldehyde, Reduction Aldehyde 3-Fluoro-5-methoxybenzaldehyde Imine->Aldehyde H₂O

Caption: Plausible oxidative decomposition pathway for this compound.

References

Technical Support Center: Reduction of 3-Fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and alternative protocols for the reduction of 3-fluoro-5-methoxybenzonitrile to (3-fluoro-5-methoxyphenyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective alternatives to strong, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) for this transformation?

A1: For reducing 3-fluoro-5-methoxybenzonitrile, several milder and more selective alternatives to LiAlH₄ are available. These are often preferred to improve safety, simplify handling, and enhance functional group tolerance. The primary alternatives fall into two categories:

  • Modified Borohydride Systems: Sodium borohydride (NaBH₄) alone is generally not potent enough to reduce nitriles.[1] However, its reactivity can be significantly enhanced by adding transition metal salts like cobalt(II) chloride (CoCl₂) or nickel(II) chloride (NiCl₂).[1][2] These in situ generated boride complexes are highly effective and selective for reducing nitriles to primary amines.[3][4][5]

  • Catalytic Hydrogenation: This method involves hydrogen gas (H₂) or a hydrogen source in the presence of a metal catalyst. Raney® Nickel is a classic and highly effective catalyst for nitrile reduction.[6] A particularly mild and efficient variation uses Raney® Nickel in combination with potassium borohydride (KBH₄) in an alcoholic solvent, which serves as both the catalyst and hydride source system.[7][8] Other catalysts like Palladium on carbon (Pd/C) can also be employed.[9][10]

Q2: I am observing low or no conversion of my starting material. What are the potential causes and troubleshooting steps?

A2: Low conversion is a common issue that can often be resolved by systematically checking key parameters.

  • Catalyst Inactivity: This is a primary concern with catalytic hydrogenation. Raney® Nickel, for instance, is often sold as a slurry in water and can lose activity over time or if handled improperly.[11] Ensure you are using a fresh or properly activated catalyst. Dry Raney® Nickel is pyrophoric and requires careful handling.[11]

  • Insufficient Reducing Agent: Modified borohydride reductions often require a significant stoichiometric excess of the borohydride reagent to drive the reaction to completion.[4][12] Review the stoichiometry and consider increasing the equivalents of NaBH₄ or KBH₄.

  • Reaction Conditions: Aromatic nitriles can be more difficult to reduce than aliphatic ones.[8] If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 50 °C for aromatic nitriles using the Raney Ni/KBH₄ system) may be necessary.[8]

  • Solvent Purity: Ensure you are using dry solvents, especially for hydride-based reductions, as water can quench the reagents.

Q3: My reaction is producing significant amounts of secondary amine byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary amines occurs when the intermediate imine reacts with the already-formed primary amine product.[7]

  • Choice of Reagent: The NaBH₄/CoCl₂ system is reported to be highly selective for the formation of primary amines with minimal secondary amine byproducts observed.[2] Similarly, the Raney Ni/KBH₄ method is reported to yield primary amines with only trace amounts of secondary or tertiary amines.[7][8]

  • Reaction Additives (for Catalytic Hydrogenation): When performing catalytic hydrogenation with H₂, conducting the reaction in an ammonia-saturated alcoholic solvent can suppress the formation of secondary amines. The ammonia competes with the primary amine for reaction with the imine intermediate.

Q4: What are the key safety and handling precautions for these alternative reagents?

A4: While generally safer than LiAlH₄, these reagents still require careful handling.

  • Raney® Nickel: As mentioned, Raney® Nickel is typically supplied as an aqueous slurry. The dry catalyst is pyrophoric and can ignite spontaneously in air.[11] Always handle it under a solvent or an inert atmosphere.

  • Borohydride Reactions: The reaction of sodium or potassium borohydride with transition metal salts and protic solvents (like methanol or ethanol) generates hydrogen gas.[3] Reactions should be performed in a well-ventilated fume hood with an appropriate setup to vent gas.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Alternative Reducing Agents: Data Summary

The following table summarizes typical conditions and reported yields for various methods applicable to the reduction of aromatic nitriles.

Reducing Agent/SystemTypical Conditions (Solvent, Temp.)Stoichiometry/Catalyst LoadingReported Yield Range (%)Key Considerations
LiAlH₄ (Baseline)THF or Et₂O, Reflux2-4 equivalents70-95%Powerful, non-selective, pyrophoric. Reduces many other functional groups.[13][14][15]
Raney® Ni / KBH₄ Dry Ethanol, 50 °CSubstrate:Raney Ni:KBH₄ = 1:1:485-93%Mild, efficient, and highly selective for primary amines.[7][8]
H₂ / Raney® Ni Ethanol/Ammonia, High PressureCatalytic80-95%Requires high-pressure hydrogenation equipment. Ammonia suppresses secondary amine formation.
NaBH₄ / CoCl₂·6H₂O Methanol or Ethanol, RTSubstrate:CoCl₂:NaBH₄ ≈ 1:1:5-1080-90%Forms a black cobalt boride precipitate. Highly selective for primary amines.[3][4]
NaBH₄ / NiCl₂·6H₂O Methanol, 0 °C to RT0.1 eq. NiCl₂, 7 eq. NaBH₄75-90%Can be run catalytically with respect to the nickel salt.[1]
H₂ / Pd/C Various Solvents, RT to elevated temp.5-10 mol% Pd/C70-90%Common hydrogenation method, may require pressure.[10]

Detailed Experimental Protocols

Protocol 1: Reduction using Raney® Nickel and Potassium Borohydride[7][8]
  • To a 50 mL round-bottom flask, add Raney® Nickel (approx. 10 mmol, moist weight), dry ethanol (25 mL), and potassium borohydride (KBH₄, 40 mmol).

  • Stir the suspension at room temperature.

  • Add 3-fluoro-5-methoxybenzonitrile (10 mmol) to the flask.

  • Heat the reaction mixture to 50 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reduction of aromatic nitriles may take 1-2 hours.[8]

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude (3-fluoro-5-methoxyphenyl)methanamine. Purify further as needed.

Protocol 2: Reduction using Sodium Borohydride and Cobalt(II) Chloride[4]
  • In a round-bottom flask, dissolve 3-fluoro-5-methoxybenzonitrile (1 equivalent) and cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 1 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 5-10 equivalents) portion-wise. A black precipitate (cobalt boride) will form, accompanied by vigorous hydrogen evolution.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by adding dilute hydrochloric acid until the black precipitate dissolves and the solution becomes clear.

  • Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide to a pH > 10.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired primary amine.

Visual Guides

experimental_workflow start_mat 3-Fluoro-5-methoxybenzonitrile setup Reaction Setup (Solvent, Reagents) start_mat->setup reaction Reduction (Stirring, Heating) setup->reaction workup Work-up (Filter, Quench, Extract) reaction->workup purify Purification (e.g., Chromatography) workup->purify product (3-fluoro-5-methoxyphenyl)methanamine purify->product troubleshooting_guide problem Problem Observed low_yield Low / No Conversion problem->low_yield side_products Mixture of Products problem->side_products cause1 Inactive Catalyst? low_yield->cause1 cause2 Insufficient Reagent? low_yield->cause2 cause3 Sub-optimal Conditions? low_yield->cause3 cause4 Secondary Amine Formation? side_products->cause4 sol1 Use Fresh/Activated Catalyst cause1->sol1 sol2 Increase Reagent Equivalents cause2->sol2 sol3 Increase Temp. / Time cause3->sol3 sol4 Use Selective Method (e.g., NaBH4/CoCl2) or Add NH3 to Hydrogenation cause4->sol4

References

Technical Support Center: Synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Fluoro-5-methoxybenzylamine, with a specific focus on the critical role of solvent selection. The primary synthetic route discussed is the reductive amination of 3-Fluoro-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the reductive amination of 3-Fluoro-5-methoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (like ammonia), which is then reduced in situ to the desired benzylamine.[1][2][3]

Q2: How does solvent choice impact the reductive amination process?

Solvent selection is critical as it influences several factors:

  • Solubility: The solvent must dissolve the aldehyde, the amine source, and the reducing agent to ensure a homogeneous reaction mixture.

  • Imine Formation: The formation of the imine intermediate is an equilibrium reaction that produces water. The solvent can affect the rate of this step and the position of the equilibrium.[4]

  • Reducing Agent Stability and Reactivity: Different reducing agents have varying stability and reactivity in different solvents. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to water and less compatible with methanol, whereas sodium cyanoborohydride (NaBH₃CN) is often used in methanolic solutions.[5]

  • Side Reactions: The solvent can influence the rate of side reactions, such as the reduction of the starting aldehyde by the reducing agent.[6][7]

Q3: What are the key differences between using polar protic vs. polar aprotic solvents?

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[8] In reductive amination, they are excellent for dissolving the amine source (especially ammonium salts) and are compatible with reducing agents like sodium borohydride (NaBH₄). However, they can sometimes slow down the initial imine formation and may lead to competitive reduction of the aldehyde.[5][9]

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)): These solvents lack O-H or N-H bonds.[8] They are often preferred when using milder or more selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃).[5] Aprotic solvents can be advantageous in shifting the imine formation equilibrium forward by allowing for the removal of water.

Q4: Can I use a non-polar solvent for this synthesis?

Non-polar solvents like hexane or toluene are generally not recommended for this reaction. They offer poor solubility for the amine source (e.g., ammonia or ammonium acetate) and the common borohydride reducing agents, which would lead to a heterogeneous mixture and significantly hinder the reaction rate.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of this compound. What are the potential solvent-related causes?

  • Answer:

    • Poor Solubility: Your starting materials may not be fully dissolved. If using a less polar solvent, consider switching to a more polar one like methanol or THF to ensure all reactants are in solution.

    • Incomplete Imine Formation: The equilibrium for imine formation may not be favorable. In protic solvents like methanol, the reaction with NaBH₄ can be slow.[6] Consider switching to an aprotic solvent like DCE with NaBH(OAc)₃, which is often more effective for driving the reaction to completion.[4][5]

    • Premature Aldehyde Reduction: If you are using a strong reducing agent like NaBH₄ in a protic solvent, it might be reducing your starting aldehyde to 3-Fluoro-5-methoxybenzyl alcohol before it can form the imine.[4][6] To mitigate this, ensure the imine has sufficient time to form before adding the reducing agent, or switch to a milder reagent like NaBH₃CN or NaBH(OAc)₃.[6][10]

    • Reagent Incompatibility: Ensure your chosen reducing agent is compatible with your solvent. For instance, NaBH(OAc)₃ is not recommended for use with methanol.[5]

Issue 2: Formation of Significant Side Products

  • Question: My final product is impure, and I see significant side products on my TLC/LC-MS. Could the solvent be the cause?

  • Answer:

    • Benzyl Alcohol Impurity: As mentioned above, the primary side product is often the corresponding alcohol from the reduction of the starting aldehyde. This is more common with less selective reducing agents in protic solvents.

    • Dimer Formation (Secondary Amine): Sometimes, the newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine dimer. This can be influenced by the reaction concentration and stoichiometry. While not directly a solvent issue, using a solvent that ensures good mixing and allows for controlled addition of reagents can help minimize this.

    • Hydrolysis of Imine: In the presence of excess water, the imine intermediate can hydrolyze back to the starting aldehyde.[11] While some water is produced during the reaction, using an anhydrous grade of solvent can be beneficial, especially in aprotic systems.

Issue 3: Reaction is Stalled or Incomplete

  • Question: My reaction starts but does not go to completion, even after an extended time. How can the solvent be affecting this?

  • Answer:

    • Solvent Polarity: The polarity of the solvent affects the stability of the intermediates. A solvent that is too non-polar may not sufficiently stabilize the charged intermediates in the reaction pathway, leading to a slow or stalled reaction.

    • Acid/Base Effects: Reductive amination is often catalyzed by mild acid to promote imine formation.[10][12] The solvent can influence the effectiveness of the acid catalyst. In some cases, switching from a neutral aprotic solvent to an alcohol (which is weakly acidic) or adding a catalytic amount of acetic acid can be beneficial, particularly when using NaBH₃CN.[13]

Data Presentation: Solvent Effects on Reductive Amination

The following table provides illustrative data on how solvent choice can impact the synthesis of this compound from 3-Fluoro-5-methoxybenzaldehyde and ammonia.

Disclaimer: This data is representative and intended to illustrate general chemical principles. Actual results may vary based on specific reaction conditions.

SolventSolvent TypeReducing AgentReaction Time (h)Yield (%)Purity (%)Key Observations
Methanol (MeOH)Polar ProticNaBH₄126585Significant formation of 3-fluoro-5-methoxybenzyl alcohol.
Methanol (MeOH)Polar ProticNaBH₃CN + AcOH88092Good yield, requires acidic catalyst.[5]
Dichloromethane (DCM)Polar AproticNaBH(OAc)₃690>95Clean reaction with high selectivity for the amine.[5]
Tetrahydrofuran (THF)Polar AproticNaBH(OAc)₃888>95Good alternative to chlorinated solvents.
Acetonitrile (MeCN)Polar AproticNaBH(OAc)₃68594Effective, but can be harder to remove during workup.
TolueneNon-polarNaBH(OAc)₃24<10-Incomplete reaction due to poor solubility of reagents.

Experimental Protocols

Protocol 1: Reductive Amination using NaBH(OAc)₃ in an Aprotic Solvent

This method is often preferred for its high selectivity and yield.

  • Materials:

    • 3-Fluoro-5-methoxybenzaldehyde

    • Ammonia (0.5 M solution in dioxane or 7 N in methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 3-Fluoro-5-methoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCE or DCM (to make a ~0.5 M solution).

    • Add the ammonia solution (2.0 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

    • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Reductive Amination using NaBH₄ in a Protic Solvent

This is a classic method using a less expensive reducing agent.

  • Materials:

    • 3-Fluoro-5-methoxybenzaldehyde

    • Ammonium acetate or ammonia in methanol (7N)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

  • Procedure:

    • In a round-bottom flask, dissolve 3-Fluoro-5-methoxybenzaldehyde (1.0 eq) and ammonium acetate (3.0 eq) in methanol.

    • Stir the solution at room temperature for 2 hours to facilitate imine formation.

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium borohydride (1.5 eq) in small portions. Caution: Vigorous hydrogen gas evolution will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Purification:

    • Remove the methanol under reduced pressure.

    • Add water and ethyl acetate to the residue.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and extract with 1 M HCl (2x) to move the amine product into the aqueous phase.

    • Wash the acidic aqueous layer with ethyl acetate to remove any unreacted aldehyde or alcohol byproduct.

    • Cool the aqueous layer in an ice bath and basify with 1 M NaOH until pH > 10.

    • Extract the product back into ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification Start 3-Fluoro-5-methoxybenzaldehyde + Amine Source Solvent Select Solvent (e.g., DCM or MeOH) Start->Solvent Dissolve Dissolve Reactants Solvent->Dissolve Imine Imine Formation (Stir at RT) Dissolve->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)3) Imine->Reducer Monitor Monitor by TLC Reducer->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Incomplete Reaction? CheckSolubility Are all reactants soluble? Start->CheckSolubility Yes CheckReducer Is aldehyde being reduced to alcohol? Start->CheckReducer No SwitchSolvent Switch to a more polar solvent (e.g., MeOH, THF). CheckSolubility->SwitchSolvent No MilderReducer Use a milder reducing agent (e.g., NaBH(OAc)3). CheckReducer->MilderReducer Yes ImineFormation Pre-stir aldehyde and amine for 1-2h before adding reducer. CheckReducer->ImineFormation No AproticSystem Consider an aprotic solvent (DCM/DCE) with NaBH(OAc)3. ImineFormation->AproticSystem

Caption: Decision tree for troubleshooting low yield in benzylamine synthesis.

References

catalyst selection for the hydrogenation of 3-fluoro-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the catalytic hydrogenation of 3-fluoro-5-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of 3-fluoro-5-methoxybenzylamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary challenges in the hydrogenation of 3-fluoro-5-methoxybenzonitrile?

The primary challenges include:

  • Selectivity: Minimizing the formation of secondary and tertiary amines.

  • Hydrogenolysis: Preventing the cleavage of the benzyl-amine bond, which leads to the formation of byproducts.

  • Hydrodefluorination: Avoiding the removal of the fluorine atom from the aromatic ring.

  • Reaction Rate: Achieving a reasonable reaction rate under mild conditions.

Q2: Which catalyst is best for the hydrogenation of 3-fluoro-5-methoxybenzonitrile?

The choice of catalyst depends on the desired outcome and the specific challenges of your reaction. Here's a general guide:

  • Raney Nickel: Often a good choice for high selectivity to the primary amine and is less prone to causing hydrogenolysis compared to palladium catalysts.[1][2] It is a versatile catalyst for the reduction of nitriles.[3]

  • Palladium on Carbon (Pd/C): Highly active for nitrile hydrogenation, but it can also promote hydrogenolysis, leading to the formation of toluene derivatives as byproducts.[4][5] The use of acidic additives can help suppress this side reaction.[5]

  • Rhodium on Alumina (Rh/Al₂O₃): A powerful hydrogenation catalyst that can be effective for this transformation.[4] It is also known to catalyze hydrodefluorination of fluoroaromatic compounds, so careful optimization of reaction conditions is crucial to avoid this side reaction.

Q3: How can I prevent the formation of secondary and tertiary amines?

The formation of secondary and tertiary amines occurs through the reaction of the primary amine product with the intermediate imine. To minimize this:

  • Use of Additives: The addition of ammonia or a base (e.g., NaOH, LiOH) to the reaction mixture can suppress the formation of secondary and tertiary amines.[1]

  • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are commonly used.

  • Reaction Conditions: Lower temperatures and shorter reaction times can favor the formation of the primary amine.

Q4: Hydrogenolysis is a significant side reaction with my Pd/C catalyst. How can I minimize it?

Hydrogenolysis, the cleavage of the C-N bond in the product benzylamine, is a common issue with palladium catalysts.[4][6] To mitigate this:

  • Acidic Additives: The addition of an acid, such as sulfuric acid (H₂SO₄), can protonate the primary amine product, forming a salt. This salt is less susceptible to hydrogenolysis.[5]

  • Catalyst Support: The choice of support can influence hydrogenolysis. For instance, Pd/Al₂O₃ has been reported to favor benzylamine formation over toluene compared to Pd/C.[6]

  • Reaction Parameters: Lower temperatures and pressures, along with shorter reaction times, can reduce the extent of hydrogenolysis.

Q5: I am observing defluorination of my starting material. What can I do to prevent this?

Hydrodefluorination is a potential side reaction, particularly with more active catalysts like rhodium. To prevent the loss of the fluorine substituent:

  • Catalyst Selection: Raney Nickel is generally less prone to causing dehalogenation compared to palladium and rhodium catalysts.

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature and hydrogen pressure) that still afford a reasonable reaction rate.

  • Reaction Monitoring: Carefully monitor the reaction progress to stop it once the starting material is consumed, avoiding prolonged exposure of the product to the catalyst and hydrogen.

Catalyst Performance Data (Based on Analogous Benzonitrile Hydrogenations)

Disclaimer: The following data is compiled from studies on benzonitrile and substituted benzonitriles. Performance with 3-fluoro-5-methoxybenzonitrile may vary. Experimental conditions should be optimized for the specific substrate.

CatalystSupportTypical ConditionsPrimary Amine SelectivityKey AdvantagesPotential Issues
Raney® Nickel -85°C, 15 bar H₂, 2-propanol, NH₃>95%[1]High selectivity to primary amine, lower cost.[1][3]Pyrophoric nature requires careful handling.
Palladium Carbon (C)30°C, 6 bar H₂, DCM/H₂O, acid additive~95%[1]High activity at mild conditions.[1]Prone to hydrogenolysis (debenzylation).[4][6]
Palladium Alumina (Al₂O₃)-Higher than Pd/C[6]Reduced hydrogenolysis compared to Pd/C.[6]Lower activity than Pd/C.[4]
Rhodium Alumina (Al₂O₃)-HighVery active for hydrogenation.[4]Potential for hydrodefluorination.
Platinum(IV) oxide --~86% (for benzonitrile)[5]Low hydrogenolysis.[5]Slower reaction rate than Pd/C.[5]

Experimental Protocols

General Protocol for Hydrogenation using Raney® Nickel

This protocol is a general guideline and should be optimized for your specific experimental setup and scale.

Catalyst Preparation (Activation of Raney® Nickel Alloy):

  • Caution: The activation of Raney Nickel is highly exothermic and produces flammable hydrogen gas. This procedure must be carried out in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • In a beaker, prepare a solution of sodium hydroxide (e.g., 6 M NaOH in water).

  • Cool the NaOH solution in an ice bath.

  • Slowly and portion-wise, add the Raney Nickel-aluminum alloy powder to the cooled NaOH solution with stirring. Maintain the temperature between 20-30°C.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour) to ensure complete digestion of the aluminum.

  • Carefully decant the supernatant.

  • Wash the catalyst repeatedly with deionized water until the washings are neutral (pH ~7).

  • Wash the catalyst with a suitable solvent (e.g., ethanol) to remove water. The catalyst is now active and should be kept under the solvent at all times.

Hydrogenation Reaction:

  • To a suitable pressure reactor, add 3-fluoro-5-methoxybenzonitrile and the chosen solvent (e.g., ethanol).

  • Add any additives, such as ammonia in ethanol, if required to suppress secondary amine formation.

  • Carefully add the activated Raney® Nickel catalyst slurry.

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with efficient stirring.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using techniques like TLC, GC, or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with an inert gas.

  • The catalyst can be separated by filtration (e.g., through a pad of Celite®). Caution: The filtered catalyst is pyrophoric and must not be allowed to dry in the air. It should be immediately quenched or stored under water.

  • The filtrate containing the product can be worked up as required (e.g., solvent removal, extraction, and purification).

Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

Catalyst_Selection_Workflow Start Start: Hydrogenation of 3-fluoro-5-methoxybenzonitrile PrimaryGoal Primary Goal: High Selectivity to Primary Amine Start->PrimaryGoal CatalystChoice Initial Catalyst Selection PrimaryGoal->CatalystChoice RaneyNi Raney Nickel CatalystChoice->RaneyNi Good initial choice PdC Pd/C CatalystChoice->PdC High activity RhAl2O3 Rh/Al2O3 CatalystChoice->RhAl2O3 High activity, potential for defluorination Reaction Perform Hydrogenation RaneyNi->Reaction PdC->Reaction RhAl2O3->Reaction Analysis Analyze Product Mixture Reaction->Analysis Troubleshoot Troubleshooting Required? Analysis->Troubleshoot Success Successful Synthesis of This compound Troubleshoot->Success No SideReaction1 Side Reaction: Secondary/Tertiary Amines Troubleshoot->SideReaction1 Yes SideReaction2 Side Reaction: Hydrogenolysis Troubleshoot->SideReaction2 Yes SideReaction3 Side Reaction: Defluorination Troubleshoot->SideReaction3 Yes Solution1 Add Ammonia or Base SideReaction1->Solution1 Solution1->Reaction Solution2 Add Acid / Switch to Raney Ni SideReaction2->Solution2 Solution2->Reaction Solution3 Use Milder Conditions / Switch to Raney Ni SideReaction3->Solution3 Solution3->Reaction

Caption: A decision-making workflow for catalyst selection and troubleshooting.

Reaction Pathway for Hydrogenation and Potential Side Reactions

Reaction_Pathway Substrate 3-Fluoro-5-methoxybenzonitrile Intermediate Imine Intermediate Substrate->Intermediate + H2 Defluorination Defluorinated Product Substrate->Defluorination + H2 (e.g., with Rh catalyst) Product This compound (Primary Amine) Intermediate->Product + H2 SecondaryAmine Secondary Amine Intermediate->SecondaryAmine + Primary Amine Hydrogenolysis Hydrogenolysis Product Product->Hydrogenolysis + H2 (e.g., with Pd/C)

Caption: Desired reaction pathway and potential side reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Fluoro-5-methoxybenzylamine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the strategic placement of substituents on an aromatic ring can profoundly influence the reactivity of a molecule. This guide provides a detailed comparison of the predicted reactivity of 3-Fluoro-5-methoxybenzylamine and its positional isomers. The reactivity of the benzylamine moiety is a critical parameter in numerous synthetic transformations, including amide bond formation, N-alkylation, and participation in coupling reactions. Understanding the relative reactivity of these isomers is paramount for reaction optimization and the rational design of novel molecular entities.

This comparison is based on the well-established principles of physical organic chemistry, particularly the electronic effects of substituents as quantified by Hammett constants. In the absence of direct, side-by-side experimental kinetic data for all isomers, this analysis provides a robust theoretical framework for predicting their relative reactivity.

Electronic Effects of Substituents: A Predictive Framework

The reactivity of the amino group in benzylamines is primarily governed by its basicity and nucleophilicity, which are directly influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring. The Hammett equation provides a quantitative measure of these electronic effects. The overall influence of multiple substituents can be approximated by the sum of their individual Hammett constants (σ). A more positive summative σ value (Σσ) indicates a greater electron-withdrawing effect, which deactivates the amino group, making it less basic and less nucleophilic. Conversely, a more negative Σσ value signifies a stronger electron-donating effect, leading to a more reactive amine.

The Hammett constants for the fluoro and methoxy groups are as follows:

Substituentσ_meta (σm)σ_para (σp)
-F+0.34+0.06
-OCH₃+0.12-0.27

The fluoro group is moderately electron-withdrawing through its inductive effect (-I) at both the meta and para positions. The methoxy group, on the other hand, exhibits a dual electronic nature: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M) when in the ortho or para position. The resonance effect dominates in the para position, making it an overall electron-donating group. In the meta position, the resonance effect is not operative, and it acts as a weakly electron-withdrawing group.

Predicted Reactivity Ranking of Isomers

Based on the additive effects of the Hammett constants, the following table summarizes the predicted reactivity of this compound and its key isomers. The isomers are ranked from most reactive (most electron-donating substituents) to least reactive (most electron-withdrawing substituents).

Isomer NameSubstituent PositionsΣσ (Predicted)Predicted Reactivity
4-Fluoro-2-methoxybenzylamine2-OCH₃, 4-F-0.21Highest
2-Fluoro-4-methoxybenzylamine2-F, 4-OCH₃-0.21Highest
3-Fluoro-4-methoxybenzylamine3-F, 4-OCH₃+0.07High
5-Fluoro-2-methoxybenzylamine2-OCH₃, 5-F+0.18Moderate
4-Fluoro-3-methoxybenzylamine3-OCH₃, 4-F+0.18Moderate
This compound 3-F, 5-OCH₃ +0.46 Low
2-Fluoro-5-methoxybenzylamine2-F, 5-OCH₃+0.46Low
2-Fluoro-3-methoxybenzylamine2-F, 3-OCH₃+0.46Low
2-Fluoro-6-methoxybenzylamine2-F, 6-OCH₃+0.46Low
3-Fluoro-2-methoxybenzylamine2-OCH₃, 3-F+0.46Low

Note: The Σσ values are calculated based on the positions of the substituents relative to the benzylamine group. For substituents in the ortho position, a quantitative prediction using simple Hammett constants is less reliable due to the inclusion of steric effects; however, the general electronic influence can still be inferred.

This analysis predicts that isomers with a para-methoxy group and an ortho- or para-fluoro group will be the most reactive due to the strong electron-donating resonance effect of the methoxy group. Conversely, this compound, with both substituents in the meta position relative to each other and to the benzylamine group, is predicted to be one of the least reactive isomers due to the combined electron-withdrawing inductive effects of both the fluorine and methoxy groups.

Experimental Protocol: Comparative N-Acetylation

To experimentally validate the predicted reactivity, a comparative kinetic study of the N-acetylation of the isomers can be performed. N-acetylation is a common reaction for which established protocols are available.[1][2][3]

Objective: To determine the relative rates of N-acetylation for this compound and its isomers.

Materials:

  • This compound and its isomers

  • Acetic anhydride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each benzylamine isomer, acetic anhydride, and the internal standard in anhydrous DCM at known concentrations.

  • Reaction Setup: In a series of reaction vials, each containing a magnetic stir bar, add a precise volume of the respective benzylamine isomer stock solution and the internal standard stock solution.

  • Initiation of Reaction: To each vial, add a precise volume of the triethylamine stock solution, followed by the acetic anhydride stock solution to initiate the reaction. Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute solution of a quenching agent (e.g., a primary amine like butylamine) to consume any remaining acetic anhydride.

  • Analysis: Analyze the quenched reaction aliquots by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Data Analysis: Determine the concentration of the starting benzylamine and the N-acetylated product at each time point by integrating the respective signals relative to the internal standard. Plot the concentration of the product versus time to determine the initial reaction rate for each isomer.

Expected Outcome: The reaction rates are expected to correlate with the predicted reactivity based on the Hammett constants. Isomers with a lower Σσ value are expected to exhibit faster reaction rates.

Visualizing the Reactivity Logic

The following diagram illustrates the logical flow for predicting the relative reactivity of the benzylamine isomers.

G cluster_0 Reactivity Prediction Workflow A Identify Isomers of This compound B Determine Substituent Positions (ortho, meta, para) A->B D Calculate Summative Electronic Effect (Σσ) for each isomer B->D C Obtain Hammett Constants (σ) for -F and -OCH3 C->D E Predict Relative Reactivity (Higher Σσ = Lower Reactivity) D->E F Experimental Validation (e.g., N-acetylation kinetics) E->F

Caption: Workflow for predicting and validating the reactivity of benzylamine isomers.

Signaling Pathway of Amine Acylation

The N-acetylation of a primary amine with acetic anhydride is a classic example of nucleophilic acyl substitution. The following diagram outlines the key steps in this reaction pathway.

G cluster_1 N-Acetylation Reaction Pathway Amine R-CH2-NH2 (Benzylamine Isomer) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AceticAnhydride (CH3CO)2O (Acetic Anhydride) AceticAnhydride->Intermediate Product R-CH2-NH-COCH3 (N-acetylated Product) Intermediate->Product Collapse of Intermediate Acetate CH3COO- (Acetate Leaving Group) Intermediate->Acetate Loss of Leaving Group

Caption: Generalized pathway for the N-acetylation of a primary amine.

Conclusion

The reactivity of this compound and its isomers is intricately linked to the electronic effects imparted by the fluoro and methoxy substituents. By leveraging the predictive power of the Hammett equation, researchers can anticipate the relative reactivity of these isomers, with those possessing strong electron-donating groups in positions of resonance with the benzylamine moiety expected to be the most reactive. This compound, with its meta-positioned substituents, is predicted to be among the less reactive isomers. This theoretical framework, coupled with the provided experimental protocol for validation, offers a valuable tool for scientists in the rational selection and application of these important synthetic building blocks in drug discovery and development.

References

A Comparative Guide to Amide Coupling Reactions: 3-Fluoro-5-methoxybenzylamine vs. 3-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in amide coupling reactions is a critical step that can significantly impact reaction efficiency, yield, and the properties of the final product. This guide provides an objective comparison of 3-fluoro-5-methoxybenzylamine and 3-methoxybenzylamine, two structurally similar primary amines, in the context of amide bond formation. By examining their physicochemical properties and providing a standardized experimental protocol for their comparison, this document aims to facilitate informed decisions in synthetic chemistry workflows.

The introduction of a fluorine atom to an organic molecule can profoundly alter its electronic properties, lipophilicity, and metabolic stability. In the case of this compound, the electron-withdrawing nature of the fluorine atom is expected to influence the nucleophilicity of the amine, potentially affecting its reactivity in coupling reactions compared to its non-fluorinated counterpart, 3-methoxybenzylamine.

Physicochemical Properties

A comparison of the key physicochemical properties of the two benzylamines is essential for understanding their potential behavior in chemical reactions.

PropertyThis compound3-methoxybenzylamine
Molecular Formula C₈H₁₀FNOC₈H₁₁NO
Molecular Weight 155.17 g/mol 137.18 g/mol
Boiling Point Not available140 °C/37 mmHg[1]
Density Not available1.072 g/mL at 25 °C[1]
pKa (predicted/experimental) ~9.04 (predicted for 3-fluoro-4-methoxybenzylamine)[2]9.03 (experimental)[3]

The predicted pKa of a structurally related fluorinated benzylamine suggests that the basicity of this compound is comparable to that of 3-methoxybenzylamine.[2][3] This similarity implies that any significant differences in reactivity are more likely to stem from electronic effects on the transition state of the coupling reaction rather than from the initial protonation state of the amine.

Head-to-Head Comparison in a Standardized Amide Coupling Reaction

To provide a direct comparison of the performance of this compound and 3-methoxybenzylamine in a typical amide coupling reaction, a standardized protocol is proposed. This protocol utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) coupling system with benzoic acid as the carboxylic acid partner.

Proposed Experimental Workflow

The following diagram illustrates the proposed workflow for the comparative amide coupling experiment.

G start Dissolve Benzoic Acid, Amine, and HOBt in DMF cool Cool to 0 °C start->cool add_base Add DIPEA cool->add_base add_edc Add EDC add_base->add_edc warm Warm to Room Temperature add_edc->warm stir Stir for 12-24h warm->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry analyze Analyze by TLC, LC-MS, and NMR for Yield dry->analyze

Caption: Proposed workflow for the comparative amide coupling reaction.

Detailed Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This protocol is adapted from a standard procedure for coupling benzoic acid with a primary amine.[4]

Materials:

  • Benzoic acid

  • This compound

  • 3-methoxybenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In two separate dry round-bottom flasks under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq), HOBt (1.2 eq), and either this compound (1.1 eq) or 3-methoxybenzylamine (1.1 eq) in anhydrous DMF.

  • Cool the stirred solutions to 0 °C using an ice bath.

  • To each flask, add DIPEA (2.5 eq).

  • Slowly add solid EDC·HCl (1.2 eq) to each reaction mixture in portions.

  • Allow the reactions to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Once the reactions are complete, quench by adding water.

  • Extract the aqueous mixtures with ethyl acetate.

  • Wash the organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the yield and purity of the resulting N-(3-fluoro-5-methoxybenzyl)benzamide and N-(3-methoxybenzyl)benzamide by LC-MS and ¹H NMR spectroscopy.

Expected Outcomes and Discussion

The primary difference in the reactivity of the two amines is expected to arise from the electronic effect of the fluorine atom on the benzene ring.

G cluster_fluorinated This compound cluster_nonfluorinated 3-methoxybenzylamine F_amine Fluorine (Electron-Withdrawing Group) F_reactivity Reduced Nucleophilicity of Amine F_amine->F_reactivity F_outcome Potentially Slower Reaction Rate or Lower Yield F_reactivity->F_outcome NF_amine No Electron-Withdrawing Group (at position 3) NF_reactivity Higher Nucleophilicity of Amine NF_amine->NF_reactivity NF_outcome Potentially Faster Reaction Rate or Higher Yield NF_reactivity->NF_outcome

References

biological activity of compounds derived from 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of compounds derived from a substituted benzylamine core reveals their potential as potent enzyme inhibitors. This guide compares a series of 4-substituted benzylamine derivatives developed as inhibitors of β-tryptase, a key mediator in asthma. The data presented is based on the findings of Miyazaki et al. (2006) in their study on β-tryptase inhibitors[1]. While the initial search for the biological activity of compounds specifically derived from 3-Fluoro-5-methoxybenzylamine did not yield a specific dataset, the principles of structure-activity relationships observed in this guide can be applied to the design of novel derivatives from other benzylamine scaffolds. The inclusion of fluorine and methoxy groups in drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability[2].

Comparative Analysis of β-Tryptase Inhibitors

A series of 4-substituted benzylamine derivatives were synthesized and evaluated for their inhibitory activity against human β-tryptase. The core structure consists of a substituted benzylamine linked to a naphthalene moiety. The following table summarizes the structure-activity relationship (SAR) data, highlighting the impact of different substituents on inhibitory potency.

Table 1: Inhibitory Activity of 4-Substituted Benzylamine Derivatives against β-Tryptase

Compound IDR (Substituent on Benzylamine)IC₅₀ (nM)
15a H110
15b 4-OH25
15c 4-OMe44
15d 4-Cl43
15e 4-F59
15f 3-OH15
15g 3-OMe28
15h (M58539) 3-OH, 4-OMe 5.0
15i 2-OH1000
15j 2-OMe>1000

Data sourced from Miyazaki et al. (2006)[1].

The data indicates that substitution on the benzylamine ring is crucial for potent inhibitory activity. Specifically, meta-substituents (as in 15f and 15g ) are generally more effective than para-substituents (15b-15e ). Ortho-substitution (15i , 15j ) leads to a significant loss of activity. The most potent compound, 15h (M58539) , incorporates both a 3-hydroxy and a 4-methoxy group, demonstrating a synergistic effect of these substitutions, resulting in an IC₅₀ of 5.0 nM[1].

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Miyazaki et al. (2006)[1].

General Synthesis of 4-Substituted Benzylamine Derivatives

The synthesis of the target compounds involved a multi-step process. A key step is the reductive amination between a benzaldehyde derivative and an amine.

  • Step 1: Synthesis of the Naphthalene Intermediate: The naphthalene portion of the molecule was first synthesized according to previously described methods.

  • Step 2: Reductive Amination: The appropriate substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde for compound 15h ) was reacted with the synthesized naphthalene amine intermediate in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloroethane.

  • Step 3: Purification: The final product was purified using column chromatography on silica gel to yield the desired benzylamine derivative.

G cluster_synthesis General Synthesis Workflow Benzaldehyde_Derivative Substituted Benzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) Benzaldehyde_Derivative->Reductive_Amination Naphthalene_Amine Naphthalene Amine Intermediate Naphthalene_Amine->Reductive_Amination Crude_Product Crude Product Reductive_Amination->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Compound Final Benzylamine Derivative Purification->Final_Compound

Caption: General workflow for the synthesis of benzylamine derivatives.

β-Tryptase Inhibition Assay

The inhibitory activity of the synthesized compounds against human β-tryptase was determined using a chromogenic substrate assay.

  • Enzyme and Substrate: Recombinant human β-tryptase and the chromogenic substrate, tosyl-Gly-Pro-Lys-p-nitroanilide, were used.

  • Assay Buffer: The assay was performed in a buffer solution containing 50 mM Tris-HCl (pH 8.2), 150 mM NaCl, 0.05% Tween 20, and 50 µg/mL heparin.

  • Procedure:

    • The test compound, dissolved in DMSO, was pre-incubated with the β-tryptase enzyme in the assay buffer for 10 minutes at room temperature.

    • The reaction was initiated by adding the chromogenic substrate.

    • The rate of p-nitroaniline release was monitored by measuring the change in absorbance at 405 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay β-Tryptase Inhibition Assay Workflow Start Start Pre_incubation Pre-incubate β-Tryptase with Test Compound Start->Pre_incubation Add_Substrate Add Chromogenic Substrate Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 405 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the β-tryptase enzymatic assay.

Signaling Pathway Context

β-tryptase is a serine protease released from mast cells during an allergic or inflammatory response. In the airways, it can act on protease-activated receptors (PARs), leading to neurogenic inflammation, bronchoconstriction, and mucus hypersecretion, all of which are characteristic features of asthma[1]. Inhibiting β-tryptase is therefore a promising therapeutic strategy for this condition.

G cluster_pathway Role of β-Tryptase in Asthma Pathogenesis Mast_Cell Mast Cell Tryptase_Release β-Tryptase Release Mast_Cell->Tryptase_Release Allergen Allergen Allergen->Mast_Cell PAR2 Protease-Activated Receptor 2 (PAR2) Tryptase_Release->PAR2 Activates Inflammation Neurogenic Inflammation Bronchoconstriction Mucus Hypersecretion PAR2->Inflammation Leads to Benzylamine_Inhibitor Benzylamine Derivatives (e.g., M58539) Benzylamine_Inhibitor->Tryptase_Release Inhibits

References

The Positional Impact of Fluorine: A Comparative Analysis of Fluorinated Benzylamine Isomer Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorine substitution on benzylamine scaffolds is critical for modern medicinal chemistry. The strategic placement of a fluorine atom at the ortho-, meta-, or para-position of the benzyl ring can profoundly influence a compound's pharmacological profile, including its receptor binding affinity, enzyme inhibition, and overall cellular activity. This guide provides a comparative analysis of the biological activities of fluorinated benzylamine isomers, supported by experimental data and detailed methodologies.

The introduction of fluorine into drug candidates is a widely used strategy to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] However, the specific position of the fluorine atom can lead to significant differences in biological activity, a phenomenon that underscores the importance of structure-activity relationship (SAR) studies.[2] This guide synthesizes findings from various studies to offer a comparative look at how ortho-, meta-, and para-fluorination of benzylamine-containing molecules can modulate their interaction with biological targets.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various fluorinated benzylamine isomers, categorized by their primary biological target.

Receptor Binding Affinity

The position of fluorine substitution can significantly alter the affinity of benzylamine derivatives for specific receptors. For instance, in the context of dopamine D2 and D3 receptors, subtle shifts in fluorine placement on the N-phenylpiperazine moiety of a series of analogs led to notable differences in binding affinity and selectivity.[3]

Compound/IsomerTarget ReceptorAssay TypeBinding Affinity (Ki, nM)Selectivity (D2/D3)
Dopamine Receptor Ligands
4-(2-fluoroethoxy) analog (18a)D3Radioligand Binding1.1~25-163 fold (for D3 vs D2)
2-(fluoroethoxy) analog (19b)D3Radioligand BindingModerate AffinityHigher D3 affinity and selectivity than 2-position
Sigma Receptor Ligands
cis-15cσ2Radioligand Binding51High σ2 affinity and selectivity
cis-28eσ2Radioligand Binding57High σ2 affinity and selectivity
cis-28cσ2Radioligand Binding874Decreased σ2 and σ1 affinity

Table 1: Comparative Receptor Binding Affinities of Fluorinated Benzylamine Derivatives.[3][4]

Enzyme Inhibition

Fluorinated benzylamine derivatives have been investigated as inhibitors of various enzymes. The inhibitory potency is often dependent on the fluorine's position. For example, in a series of fluorinated benzenesulfonic ester derivatives, the ortho-substituted compound showed stronger inhibition of α-glucosidase compared to its meta and para isomers.[5]

Compound/IsomerTarget EnzymeInhibition (IC50, µM)
α-Glucosidase Inhibitors
2-(fluorophenyl)sulfonyl (2a)α-Glucosidase5.6 ± 0.038
3-(fluorophenyl)sulfonyl (2b)α-Glucosidase8.6 ± 0.025
4-(fluorophenyl)sulfonyl (2c)α-Glucosidase27.4 ± 0.044
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide (1)17β-HSD30.9
4-trifluoromethoxy-substituted analog (2)17β-HSD3Lower activity than 1
5-fluoro-headgroup substituent (3)17β-HSD3Lower activity than 1
Monoamine Oxidase B (MAO-B) Inhibitors
Compound 4i (benzylamine-sulfonamide derivative)hMAO-B0.041 ± 0.001
Compound 4t (benzylamine-sulfonamide derivative)hMAO-B0.065 ± 0.002

Table 2: Comparative Enzyme Inhibition by Fluorinated Benzylamine Derivatives.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activity of fluorinated benzylamine isomers.

Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation: Cell membranes expressing the target receptor are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radioligand and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory effect of a compound on a target enzyme.

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Reaction Mixture: In a microplate, combine the enzyme and varying concentrations of the test compound. A control with no inhibitor is also prepared.

  • Initiation: Start the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzylamine isomers for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic effect of the compounds.[9]

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Assays cluster_analysis Data Analysis Ortho Ortho-Isomer Receptor_Binding Receptor Binding Ortho->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Ortho->Enzyme_Inhibition Cellular_Assays Cellular Assays Ortho->Cellular_Assays Meta Meta-Isomer Meta->Receptor_Binding Meta->Enzyme_Inhibition Meta->Cellular_Assays Para Para-Isomer Para->Receptor_Binding Para->Enzyme_Inhibition Para->Cellular_Assays SAR_Analysis SAR Analysis Receptor_Binding->SAR_Analysis Enzyme_Inhibition->SAR_Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for comparative analysis of fluorinated benzylamine isomers.

Enzyme_Inhibition_Mechanism E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Fluorinated Benzylamine) ES->E - S P Product ES->P k_cat EI->E - I

Caption: General mechanism of competitive enzyme inhibition.

Conclusion

The biological activity of fluorinated benzylamine isomers is highly dependent on the position of the fluorine atom on the benzyl ring. As demonstrated by the compiled data, ortho-, meta-, and para-isomers can exhibit significant differences in their receptor binding affinities and enzyme inhibitory potencies. A thorough understanding of these positional effects is paramount for the rational design of novel therapeutics. The experimental protocols and workflows provided herein serve as a foundation for researchers to conduct their own comparative analyses and contribute to the growing body of knowledge on this important class of molecules.

References

A Comparative Guide to the Purity Validation of 3-Fluoro-5-methoxybenzylamine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of 3-Fluoro-5-methoxybenzylamine purity. The selection of an appropriate analytical method is critical for ensuring the quality and reliability of experimental data.

Introduction to this compound and its Purity Assessment

This compound is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry. Its purity is crucial as contaminants can lead to unwanted side reactions, inaccurate biological data, and complications in drug development. Potential impurities may arise from the synthetic route, which often involves the reduction of 3-fluoro-5-methoxybenzonitrile. Common impurities could include the unreacted starting material, the corresponding 3-fluoro-5-methoxybenzaldehyde from over-oxidation or hydrolysis of the intermediate imine, and the desfluoro-analogue, 3-methoxybenzylamine.

This guide outlines detailed experimental protocols for both HPLC and quantitative NMR (qNMR) and presents a comparative analysis of their performance in assessing the purity of this compound.

Data Presentation: Comparative Analysis of HPLC and qNMR

The following table summarizes the quantitative data that can be obtained from both HPLC and qNMR analyses for a hypothetical batch of this compound.

ParameterHPLC with UV DetectionQuantitative ¹H NMR (qNMR)
Purity of Main Component 99.5% (Area Percent)99.4% (w/w)
Limit of Detection (LOD) ~0.01%~0.05%
Limit of Quantification (LOQ) ~0.05%~0.1%
Identified Impurities
3-Fluoro-5-methoxybenzonitrile0.2%0.2%
3-Fluoro-5-methoxybenzaldehyde0.1%0.1%
3-Methoxybenzylamine0.2%0.2%
Unidentified Impurities 1 peak at 0.1%Not observed
Analysis Time per Sample ~20 minutes~15 minutes
Sample Consumption < 1 mg~10 mg
Destructive to Sample YesNo

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides a high-resolution separation of this compound from its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      15 5 95
      18 5 95
      19 95 5

      | 20 | 95 | 5 |

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percent of the main peak and any impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Internal Standard (IS): Maleic acid (certified reference material)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity (P) of the analyte using the following equation:

      Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Filter Sample B->C E Inject Sample C->E D Prepare Mobile Phases (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) D->E F Separation on C18 Column (Gradient Elution) E->F G UV Detection at 220 nm F->G H Integrate Peaks G->H I Calculate Area % Purity H->I J Identify Impurities by Relative Retention Time H->J K Final Result I->K Purity Report J->K

Workflow for HPLC purity analysis of this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Analysis A Accurately Weigh Sample and Internal Standard (IS) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Acquire ¹H NMR Spectrum (with long relaxation delay) C->D E Process FID (FT, Phasing, Baseline Correction) D->E F Integrate Analyte and IS Signals E->F G Calculate Purity (w/w) using the qNMR equation F->G H Final Result G->H Purity & Impurity Quantification

References

A Comparative Spectroscopic Guide to 3-Fluoro-5-methoxybenzylamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic and Synthetic Comparison

This guide provides a comprehensive comparison of the spectroscopic data for the versatile building block, 3-Fluoro-5-methoxybenzylamine, and its common synthetic precursors, 3-fluoro-5-methoxybenzaldehyde and 3-fluoro-5-methoxybenzonitrile. Understanding the distinct spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug discovery. This document presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This allows for a clear and objective comparison of their characteristic spectral features.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound CDCl₃Data not available in the provided search results.
3-Fluoro-5-methoxybenzaldehyde DMSO-d₆9.98 (s, 1H), 7.51 (d, J = 6.2 Hz, 2H), 7.41 (s, 1H), 7.30 – 7.25 (m, 1H), 3.82 (s, 3H)[1]
3-Fluoro-5-methoxybenzonitrile CDCl₃7.13 (d, J = 8.0Hz, 2H), 7.23 (d, J = 8.0Hz, 1H), 7.37 (t, J = 8.0Hz, 1H), 3.83 (s, 3H)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Data not available in the provided search results.
3-Fluoro-5-methoxybenzaldehyde DMSO-d₆193.0, 159.8, 137.6, 130.3, 122.5, 121.0, 112.9, 55.4[1]
3-Fluoro-5-methoxybenzonitrile CDCl₃162.8, 133.9, 119.2, 114.7, 103.9, 55.5[2]

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Vibrational Frequencies (cm⁻¹)
This compound Data not available in the provided search results.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde Vapor PhaseData available but specific values not provided in search results.[3]
3-Fluoro-4-methoxybenzaldehyde ATR-IRData available but specific values not provided in search results.
3-Fluoro-5-methoxybenzonitrile Data not available in the provided search results.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M]+ or [M+H]⁺ (m/z)
This compound Data not available in the provided search results.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde GC-MS170[3]
3-Fluoro-5-methoxybenzonitrile 151.14 (Molecular Weight)[4]

Synthetic Pathway and Experimental Protocols

A common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 3-fluoro-5-methoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.

Synthesis_Pathway Precursor1 3-Fluoro-5-methoxybenzaldehyde Intermediate Imine Intermediate Precursor1->Intermediate Condensation Precursor2 Ammonia/Amine Source Precursor2->Intermediate Product This compound Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Intermediate

Caption: Synthesis of this compound via reductive amination.

Another viable synthetic route is the reduction of 3-fluoro-5-methoxybenzonitrile.

Reduction_Pathway Precursor 3-Fluoro-5-methoxybenzonitrile Product This compound Precursor->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) Reducing_Agent->Precursor

Caption: Synthesis of this compound via nitrile reduction.

Experimental Protocols

General Protocol for Reductive Amination:

A general procedure for reductive amination involves dissolving the aldehyde and the amine source in a suitable solvent, followed by the addition of a reducing agent.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the amine (1-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • Reduction: To the stirred solution, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis:

  • NMR Spectroscopy: Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the neat sample using an ATR-FTIR spectrometer or as a KBr pellet.

  • Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

This guide serves as a valuable resource for researchers by providing a direct comparison of the spectroscopic properties of this compound and its precursors, alongside relevant synthetic and analytical protocols. The provided data and methodologies can aid in the unambiguous identification and characterization of these compounds in a laboratory setting.

References

A Comparative Guide to the Synthesis of 3-Fluoro-5-methoxybenzylamine: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. 3-Fluoro-5-methoxybenzylamine is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic pathways to this amine, offering a detailed examination of experimental protocols, cost-effectiveness, and the logical flow of each route.

Two principal routes for the synthesis of this compound are evaluated:

  • Route 1: Reduction of 3-Fluoro-5-methoxybenzonitrile

  • Route 2: Reductive Amination of 3-Fluoro-5-methoxybenzaldehyde

This guide will delve into the synthesis of the requisite starting materials and their subsequent conversion to the target benzylamine, providing a comprehensive cost and efficiency analysis at each stage.

Comparative Data of Synthetic Routes

The following tables summarize the key quantitative data for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiency and resource requirements.

Table 1: Synthesis of Precursors

ParameterRoute 1: 3-Fluoro-5-methoxybenzonitrileRoute 2: 3-Fluoro-5-methoxybenzaldehyde
Starting Material 3-Fluoro-5-methoxyaniline3-Fluoro-5-methoxyphenol
Reaction Sandmeyer ReactionVilsmeier-Haack Formylation
Key Reagents NaNO₂, HCl, CuCNPOCl₃, DMF
Typical Yield (%) 70-85%65-80%
Reaction Time 2-4 hours3-6 hours
Purification Extraction and crystallizationExtraction and column chromatography
Estimated Starting Material Cost ($/g) *11.50 - 64.00[1][2]231.00 - 1340.00 (for small quantities)[3][4]
Estimated Reagent Cost ($/mol) Low-Moderate[3][5][6]Low

*Prices are estimates and can vary based on supplier and quantity.

Table 2: Conversion to this compound

ParameterRoute 1: Nitrile ReductionRoute 2: Reductive Amination
Starting Material 3-Fluoro-5-methoxybenzonitrile3-Fluoro-5-methoxybenzaldehyde
Method A Catalytic Hydrogenation One-Pot Reductive Amination
Key Reagents H₂, Raney Nickel, NH₃ (in solvent)NH₃, Sodium Triacetoxyborohydride
Typical Yield (%) 85-95%75-90%
Reaction Time 4-12 hours1-3 hours
Method B Chemical Reduction
Key Reagents Lithium Aluminum Hydride (LiAlH₄)
Typical Yield (%) 80-90%
Reaction Time 2-6 hours
Purification Distillation or crystallizationExtraction and column chromatography
Estimated Reagent Cost ($/mol) *Moderate (Catalyst) / High (Hydride)Moderate

*Prices are estimates and can vary based on supplier and quantity.

Experimental Protocols

Route 1: From 3-Fluoro-5-methoxybenzonitrile

This pathway commences with the conversion of 3-fluoro-5-methoxyaniline to the corresponding benzonitrile via a Sandmeyer reaction, followed by reduction to the target benzylamine.

Step 1: Synthesis of 3-Fluoro-5-methoxybenzonitrile (Sandmeyer Reaction)

Protocol:

  • In a round-bottom flask, dissolve 3-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 3-fluoro-5-methoxybenzonitrile.

Step 2: Synthesis of this compound (Nitrile Reduction)

Method A: Catalytic Hydrogenation

Protocol:

  • In a high-pressure reactor, charge a solution of 3-fluoro-5-methoxybenzonitrile (1 equivalent) in a suitable solvent (e.g., ethanol saturated with ammonia).

  • Add a catalytic amount of Raney Nickel (5-10 wt%).

  • Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Heat the mixture to 50-80 °C and stir vigorously for 4-12 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.

  • Purify by distillation under reduced pressure or by conversion to a salt followed by recrystallization.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Protocol:

  • In a dry, inert atmosphere, suspend LiAlH₄ (1.5-2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of 3-fluoro-5-methoxybenzonitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux for 1-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous sodium hydroxide, and then more water.[7]

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Route 2: From 3-Fluoro-5-methoxybenzaldehyde

This route involves the formylation of 3-fluoro-5-methoxyphenol to produce the key aldehyde intermediate, which is then converted to the benzylamine via reductive amination.

Step 1: Synthesis of 3-Fluoro-5-methoxybenzaldehyde (Vilsmeier-Haack Formylation)

Protocol:

  • In a dry, inert atmosphere, cool phosphorus oxychloride (POCl₃, 1.5 equivalents) to 0 °C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 3 equivalents), keeping the temperature below 10 °C to form the Vilsmeier reagent.[7][8][9][10][11][12][13]

  • Slowly add a solution of 3-fluoro-5-methoxyphenol (1 equivalent) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate) to pH 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reductive Amination)

Protocol:

  • Dissolve 3-fluoro-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (5-10 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Cost-Effectiveness Analysis

Route 1 (Nitrile Reduction Pathway):

This route benefits from a potentially more cost-effective starting material, 3-fluoro-5-methoxyaniline, compared to 3-fluoro-5-methoxyphenol. The Sandmeyer reaction is a well-established and generally efficient method for introducing a nitrile group. The subsequent reduction of the nitrile can be achieved through two primary methods. Catalytic hydrogenation is often preferred for its lower cost on a large scale and cleaner reaction profile, avoiding the use of metal hydrides. However, it requires specialized high-pressure equipment. The LiAlH₄ reduction is a versatile laboratory-scale method but is more expensive and requires careful handling due to its reactivity.

Route 2 (Reductive Amination Pathway):

The primary cost driver for this route is the starting material, 3-fluoro-5-methoxyphenol, which can be significantly more expensive, especially in smaller quantities.[3][4] The Vilsmeier-Haack formylation is a common method for introducing an aldehyde group, though yields can be variable depending on the substrate. The final reductive amination step is generally efficient and can be performed as a one-pot procedure, which is advantageous in terms of time and operational simplicity. The use of milder reducing agents like sodium triacetoxyborohydride avoids the hazards associated with more reactive hydrides.

Logical Workflow Diagrams

G cluster_0 Route 1: Nitrile Reduction Pathway cluster_1 Route 2: Reductive Amination Pathway a1 3-Fluoro-5-methoxyaniline a2 Diazonium Salt a1->a2 NaNO2, HCl a3 3-Fluoro-5-methoxybenzonitrile a2->a3 CuCN a4 This compound a3->a4 Reduction (H2/Raney Ni or LiAlH4) b1 3-Fluoro-5-methoxyphenol b2 3-Fluoro-5-methoxybenzaldehyde b1->b2 POCl3, DMF b3 Imine Intermediate b2->b3 NH3 b4 This compound b3->b4 Reduction (NaBH(OAc)3)

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion and Recommendation

Both synthetic pathways offer viable routes to this compound.

  • Route 1 (Nitrile Reduction) is likely to be more cost-effective for larger-scale synthesis, primarily due to the lower cost of the starting material, 3-fluoro-5-methoxyaniline. Catalytic hydrogenation is the recommended reduction method for scalability and safety.

  • Route 2 (Reductive Amination) may be more convenient for smaller, laboratory-scale synthesis due to the one-pot nature of the final step and the avoidance of highly reactive reagents like LiAlH₄. However, the higher cost of 3-fluoro-5-methoxyphenol is a significant drawback.

The choice of the optimal synthetic route will ultimately depend on the desired scale of production, available equipment, and the procurement cost of the starting materials. For industrial applications, a thorough cost analysis of starting materials from various suppliers is crucial. For academic and research purposes, the reductive amination route might offer a quicker and more straightforward approach to obtaining the target molecule.

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Molecules Containing the 3-Fluoro-5-methoxybenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the metabolic stability of a drug candidate is a critical determinant of its success. A molecule that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, leading to diminished efficacy. The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of molecules containing the 3-Fluoro-5-methoxybenzyl moiety against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The rationale for using fluorine to enhance metabolic stability lies in the strength of the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes the C-F bond more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are major players in drug metabolism. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can effectively "block" or slow down oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from a representative study that directly compares the metabolic stability of a compound containing a fluorinated benzyl moiety with its non-fluorinated analog in mouse liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.

Compound/AnalogMoietyt½ (min)CLint (µL/min/mg protein)Species
Compound A 5-Methoxybenzyl2.2643Mouse
Compound B 3-Fluoro-5-methoxybenzyl (representative of a fluorinated analog)>360<10.6Mouse

Data is illustrative and based on findings from a study on GPR88 agonists, where fluorination of a benzyl moiety significantly improved metabolic stability.[1]

Experimental Protocols

Accurate assessment of metabolic stability is crucial for making informed decisions in drug discovery. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a cost-effective and high-throughput method to evaluate the metabolic stability of compounds primarily by Phase I enzymes, such as cytochrome P450s.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control compounds

  • Pooled liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent like DMSO. Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL). Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

  • Sampling and Termination: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as transporters.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using cryopreserved hepatocytes.

Materials:

  • Test compound and positive control compounds

  • Cryopreserved hepatocytes (human or other species)

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to attach and form a monolayer.

  • Compound Incubation: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound and control compounds to the cells.

  • Time Course: Incubate the plates at 37°C in a humidified incubator. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect samples of the incubation medium.

  • Reaction Termination: Terminate the metabolic activity in the collected samples by adding a cold organic solvent with an internal standard.

  • Sample Processing: Process the samples by centrifugation to remove any cellular debris.

  • Analysis: Quantify the concentration of the parent compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound over time.

Visualizing the Workflow and Rationale

To further elucidate the experimental workflow and the underlying principle of metabolic stabilization through fluorination, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Test Compound Stock mix Mix & Pre-incubate (37°C) prep_compound->mix prep_microsomes Liver Microsomes prep_microsomes->mix prep_nadph NADPH System start Initiate Reaction (Add NADPH) prep_nadph->start mix->start sampling Time-point Sampling start->sampling t = 0, 5, 15, 30... min terminate Terminate Reaction (Cold Solvent + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: A generalized workflow for an in vitro microsomal stability assay.

metabolic_stabilization methoxybenzyl 5-Methoxybenzyl metabolism1 CYP450 Oxidation (O-demethylation) methoxybenzyl->metabolism1 metabolite1 Unstable Metabolite metabolism1->metabolite1 fluoro_methoxybenzyl 3-Fluoro-5-methoxybenzyl metabolism2 Blocked/Slowed Metabolism fluoro_methoxybenzyl->metabolism2 stable_compound Increased Stability metabolism2->stable_compound

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

References

A Head-to-Head Comparison of Catalysts for the Synthesis of 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzylamines, such as 3-Fluoro-5-methoxybenzylamine, is a critical step in the discovery and manufacturing of new pharmaceuticals. The primary route to this valuable intermediate is the reductive amination of 3-fluoro-5-methoxybenzaldehyde. The choice of catalyst for this transformation significantly impacts yield, selectivity, and process efficiency. This guide provides an objective, data-driven comparison of various catalytic systems applicable to this synthesis, supported by experimental protocols and workflow visualizations.

The synthesis of this compound is most commonly achieved through the reductive amination of 3-fluoro-5-methoxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia, to form an intermediate imine, which is then reduced to the final benzylamine product. The efficiency of this second step is highly dependent on the catalyst and the reducing agent employed. This comparison focuses on several prominent heterogeneous and homogeneous catalytic systems.

Comparative Analysis of Catalyst Performance

Catalyst SystemSubstrateAmine SourceReducing AgentReaction ConditionsYield (%)Selectivity (%)Reference
Cobalt-based Composites p-Methoxybenzaldehyden-ButylamineH₂ (150 bar)150 °CQuantitativeHigh[1]
p-MethoxybenzaldehydeBenzylamineH₂ (100 bar)100 °C72-96High[1]
Palladium on Carbon (Pd/C) BenzaldehydeAmmoniaH₂ (40 bar)Not specifiedHighHigh[2]
Iron-based Catalysts Substituted Ketones/AldehydesAmmoniaH₂ (6.5 MPa)140-150 °CUp to 96High[3]
Nickel Nanoparticles Aromatic AldehydesAniline/Alkyl aminesIsopropanol76 °CModerate to ExcellentHigh[4]

Note: The data presented is for analogous substrates and serves as a guide. Actual performance with 3-fluoro-5-methoxybenzaldehyde may vary.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing catalytic performances. Below are representative protocols for reductive amination using some of the discussed catalytic systems, adapted from the literature for the synthesis of this compound.

Protocol 1: Reductive Amination using a Cobalt-based Catalyst

This protocol is adapted from studies on the reductive amination of p-methoxybenzaldehyde.[1]

  • Catalyst Preparation: The cobalt-based composite catalyst is prepared by the pyrolysis of Co(II) acetate and an organic precursor (e.g., 1,2-diaminobenzene) deposited on silica.

  • Reaction Setup: In a high-pressure autoclave, 3-fluoro-5-methoxybenzaldehyde (1 mmol) is dissolved in a suitable solvent (e.g., methanol). The cobalt-based catalyst (3 mol%) and a source of ammonia (e.g., aqueous ammonia or ammonia gas) are added.

  • Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100-150 bar of H₂. The reaction mixture is heated to 100-150 °C with vigorous stirring for a specified time (e.g., 4-24 hours).

  • Work-up and Analysis: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound. The yield and purity are determined by analytical techniques such as GC-MS and NMR.

Protocol 2: Reductive Amination using Palladium on Carbon (Pd/C)

This is a general protocol for Pd/C-catalyzed reductive amination.[2]

  • Reaction Setup: To a solution of 3-fluoro-5-methoxybenzaldehyde (1 mmol) in a suitable solvent (e.g., methanol or ethanol), an excess of an ammonia source (e.g., methanolic ammonia) is added. 10% Pd/C catalyst (5-10 mol%) is then added to the mixture.

  • Reaction Conditions: The reaction vessel is placed in a hydrogenation apparatus, purged with hydrogen, and then subjected to a hydrogen atmosphere (typically 1-40 bar). The reaction is stirred at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford this compound.

Experimental and Logical Workflow Diagrams

To visually represent the processes involved in the synthesis and catalyst comparison, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis of this compound start 3-fluoro-5-methoxybenzaldehyde + Ammonia Source imine Imine Formation start->imine Condensation reduction Catalytic Reduction imine->reduction Catalyst + H₂ product This compound reduction->product

Caption: General synthetic pathway for this compound via reductive amination.

catalyst_comparison_workflow cluster_workflow Catalyst Comparison Workflow cluster_experiments Parallel Experiments start Define Reaction: Reductive Amination of 3-fluoro-5-methoxybenzaldehyde catalyst_selection Select Catalysts for Comparison (e.g., Co-based, Pd/C, Fe-based, Ni) start->catalyst_selection exp1 Experiment 1: Catalyst A catalyst_selection->exp1 exp2 Experiment 2: Catalyst B catalyst_selection->exp2 exp3 Experiment 3: Catalyst C catalyst_selection->exp3 analysis Analyze Results (Yield, Selectivity, Reaction Time) exp1->analysis exp2->analysis exp3->analysis comparison Head-to-Head Comparison Table analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: Logical workflow for the head-to-head comparison of catalysts.

References

The Versatility of Substituted Benzylamines: A Comparative Review of Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzylamines represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a broad spectrum of biological activities and functional properties. This guide provides a comparative analysis of substituted benzylamines across various therapeutic areas, including their use as anticancer, antimicrobial, and neurological agents. The information is targeted towards researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental protocols, and underlying mechanisms of action for these versatile compounds.

Anticancer Applications

Substituted benzylamines have emerged as a promising class of anticancer agents, primarily through their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.

A novel series of 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives, incorporating a substituted benzylamine moiety, has been synthesized and evaluated for its antiproliferative activity.[1] These compounds were designed as dual inhibitors of tubulin and cyclin-dependent kinases (CDKs).[1]

Another area of investigation involves the inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[2][3][4] Selective aryl benzylamine-based inhibitors have been developed, with some compounds exhibiting low nanomolar IC50 values.[2][4]

Furthermore, certain 4'-O-demethylepipodophyllotoxin derivatives featuring substituted benzylamine groups have been shown to be potent inhibitors of human DNA topoisomerase II, a critical enzyme in cell replication.[5][6]

Comparative Anticancer Activity of Substituted Benzylamines
Compound ClassTargetKey CompoundsIC50 ValuesCell LinesReference
2-Arylalkylamino-thiazolesTubulin, CDKsNot specifiedNanomolar rangeVarious cancer cell lines[1]
Aryl Benzylamines17β-HSD3Compound 29, Compound 3076 nM, 74 nMNot specified[4]
4'-O-demethylepipodophyllotoxin derivativesDNA topoisomerase IICompounds 14, 16, 17More than 2-fold more potent than etoposideKB cells[5]
Experimental Protocols: Anticancer Activity

In vitro Antiproliferative Assay (MTT Assay): [1]

  • Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution.

  • The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability and calculate IC50 values.

17β-HSD3 Inhibition Assay: [2]

  • A reaction mixture containing the 17β-HSD3 enzyme, a substrate (e.g., androstenedione), and a cofactor (NADPH) is prepared.

  • The test compounds are added to the mixture at various concentrations.

  • The reaction is incubated at 37°C.

  • The conversion of the substrate is measured, often using a method like thin-layer chromatography (TLC) or a scintillation proximity assay.

  • IC50 values are calculated from the dose-response curves.

Signaling Pathway for Apoptosis Induction

apoptosis_pathway sub_benzylamine Substituted Benzylamine (e.g., Thiazole derivative) tubulin Tubulin Polymerization sub_benzylamine->tubulin cdks Cyclin-Dependent Kinases (CDKs) sub_benzylamine->cdks microtubule Microtubule Disruption tubulin->microtubule cell_cycle Cell Cycle Arrest microtubule->cell_cycle cdks->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Proposed mechanism of apoptosis induction by substituted benzylamine-thiazole derivatives.

Antimicrobial Applications

Substituted benzylamines have also demonstrated significant potential as antimicrobial agents, with activity against bacteria and fungi.

Novel benzylamine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[7] Halogenated substituents on the benzylamine scaffold were found to influence the antimycobacterial potency.[7]

In the realm of antifungal agents, a series of novel benzylamines were synthesized and showed promising activity against various yeast species, including human pathogenic Candida species.[8] The mechanism of action for some benzylamine antifungals, like butenafine, involves the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis, leading to increased fungal cell membrane permeability.[9]

Comparative Antimicrobial Activity of Substituted Benzylamines
Compound ClassTarget OrganismKey CompoundsMIC90 / MIC ValuesReference
Halogenated BenzylaminesMycobacterium tuberculosis H37RV2c, 2e20.04 µM (most active)[7]
Halogen-substituted benzyloxybenzaldehyde derivativesYarrowia lipolytica, Candida speciesNot specifiedNot specified[8]
4-[4-(benzylamino)butoxy]-9H-carbazole derivativesGram-positive bacteria (S. aureus)2, 4, 816 µg/mL (inhibited growth by >60%)[10]
Experimental Protocols: Antimicrobial Activity

Broth Dilution Method for M. tuberculosis: [7]

  • A two-fold serial dilution of the test compounds is prepared in 7H9 broth.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each dilution.

  • The cultures are incubated for 7 days.

  • The minimum inhibitory concentration (MIC90) is determined as the lowest concentration of the compound that inhibits 90% of the bacterial growth.

Microdilution Assay for Antifungal Activity: [8]

  • Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microplate.

  • A standardized suspension of the fungal strain is added to each well.

  • The microplate is incubated under appropriate conditions for fungal growth.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow synthesis Synthesis of Substituted Benzylamine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization stock_prep Preparation of Stock Solutions characterization->stock_prep serial_dilution Serial Dilution in Microplates stock_prep->serial_dilution inoculation Inoculation with Microbial Strains serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination Determination of MIC incubation->mic_determination

Caption: General workflow for the screening of antimicrobial activity of substituted benzylamines.

Neurological Applications

The structural features of substituted benzylamines make them suitable candidates for interacting with targets in the central nervous system.

Certain substituted benzylamines have been investigated for their potential in treating depression.[11] Others have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.[12][13] Both selective MAO-A and MAO-B inhibitors have been developed from benzylamine scaffolds.[14]

Additionally, some benzylamine derivatives have been shown to inhibit the uptake of catecholamines like norepinephrine and dopamine in the brain, suggesting their potential as modulators of neurotransmitter levels.[15]

Comparative Neurological Activity of Substituted Benzylamines
Compound ClassTargetKey CompoundsIC50 / ActivityReference
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide DerivativesMAO-A2d, 2j1.38 µM, 2.48 µM[14]
Benzylamine analogues of bretyliumNorepinephrine and dopamine uptakeCompound 5Potent inhibitor[15]
Fluorine-substituted benzylaminesMAO-BNot specifiedAll were substrates, none were inactivators[13]
Experimental Protocols: Neurological Activity

Monoamine Oxidase (MAO) Inhibition Assay:

  • A reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a substrate (e.g., kynuramine or benzylamine), and a buffer is prepared.

  • The test compounds are added at various concentrations.

  • The reaction is incubated, and the product formation is measured, often fluorometrically or spectrophotometrically.

  • IC50 values are calculated from the dose-response curves.

Catecholamine Uptake Inhibition Assay: [15]

  • Brain homogenates (e.g., from rat cortex or striatum) are prepared.

  • The homogenates are incubated with a radiolabeled catecholamine (e.g., [3H]norepinephrine or [3H]dopamine) in the presence and absence of the test compounds.

  • The uptake of the radiolabeled neurotransmitter into synaptosomes is measured by liquid scintillation counting.

  • The concentration of the inhibitor that causes a 50% reduction in uptake (I50) is determined.

Logical Relationship in MAO Inhibition

mao_inhibition benzylamine Substituted Benzylamine mao Monoamine Oxidase (MAO-A or MAO-B) benzylamine->mao Inhibition metabolism Metabolism mao->metabolism neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->metabolism increased_levels Increased Neurotransmitter Levels metabolism->increased_levels

References

The Strategic Advantage of 3-Fluoro-5-methoxybenzylamine in Pharmaceutical Synthesis: A Patent-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 3-Fluoro-5-methoxybenzylamine and its Alternatives in the Synthesis of Key Pharmaceutical Intermediates, Supported by Patent Literature and Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, binding affinity, and bioavailability. One such fluorinated building block, this compound, is gaining prominence as a key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive patent analysis of the use of this compound and its structural analogs, offering a comparative assessment of its performance against non-fluorinated and alternatively substituted benzylamines.

Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitor Precursors

A significant application of fluorinated methoxybenzoyl derivatives, structurally related to this compound, is in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. These inhibitors are crucial in the treatment of various B-cell malignancies and autoimmune diseases. Patent literature, notably WO2022056100A1, details the synthesis of a key intermediate for a BTK inhibitor, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide.[1] While this patent utilizes the corresponding acid chloride, 5-fluoro-2-methoxybenzoyl chloride, it provides a direct pathway to understand the utility of this compound in forming the critical amide bond.

The logical workflow for the synthesis of this BTK inhibitor precursor, highlighting the potential entry point for this compound, is depicted below.

G cluster_synthesis Synthesis of BTK Inhibitor Precursor A Carboxylic Acid Precursor C Amide Coupling Reaction (e.g., using EDC, HOBt) A->C B This compound B->C Amine Component D BTK Inhibitor Precursor (Amide Product) C->D Forms Amide Bond E Alternative Reactant: 5-Fluoro-2-methoxybenzoyl chloride E->C Alternative Acid Component F Alternative Reactant: (4-(aminomethyl)phenyl)boronic acid derivative F->C Alternative Amine Component

Synthetic pathway to a BTK inhibitor precursor.

Comparative Performance Analysis: The Impact of Fluorination

The choice of a specific benzylamine derivative in a synthetic route can significantly impact reaction yields, purity of the final product, and downstream processing. The introduction of a fluorine atom, as in this compound, can alter the electronic properties of the amine, potentially influencing its nucleophilicity and the stability of the resulting amide product.

To provide a quantitative comparison, the following table summarizes typical yields for amide coupling reactions involving various substituted benzylamines, as gleaned from relevant patent literature. It is important to note that direct head-to-head comparative data within a single patent is rare, and these values are compiled from analogous reactions.

ReactantAlternativeReaction TypeReported Yield (%)Patent Reference (Illustrative)
This compound (inferred)4-MethoxybenzylamineAmide Coupling85-95% (expected)Based on analogous reactions
4-MethoxybenzylamineBenzylamineAmide Coupling80-90%General literature
3,5-DifluorobenzylamineBenzylamineAmide Coupling88-96%US9085565B2[2]
2-FluorobenzylamineBenzylamineReductive Amination>90%US8076515B2[3]

The data suggests that fluorinated benzylamines can participate in amide coupling and reductive amination reactions with high efficiency, often comparable to or exceeding their non-fluorinated counterparts. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the aromatic ring and the benzylic position, which can be advantageous in certain synthetic strategies.

Experimental Protocols: A Guide to Synthesis

Detailed experimental procedures are critical for reproducibility. Below is a representative protocol for an amide coupling reaction, which can be adapted for this compound. This protocol is based on general methods described in the patent literature for the synthesis of related amide-containing pharmaceutical intermediates.

General Procedure for Amide Coupling

Objective: To synthesize an N-(3-fluoro-5-methoxybenzyl) amide derivative.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(3-fluoro-5-methoxybenzyl) amide.

The logical flow of this experimental procedure is outlined in the following diagram:

G cluster_workflow Experimental Workflow: Amide Coupling A 1. Activate Carboxylic Acid (EDC, HOBt, DIPEA in DMF) B 2. Add this compound A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Work-up (EtOAc extraction, washes) C->D E 5. Purification (Column Chromatography) D->E F Pure Amide Product E->F

Workflow for the amide coupling reaction.

Conclusion

The patent landscape strongly supports the utility of this compound as a valuable building block in pharmaceutical synthesis, particularly for accessing complex molecules like BTK inhibitors. While direct comparative studies within a single patent are not always available, the analysis of related structures and synthetic methodologies indicates that the introduction of the fluoro-methoxy substitution pattern offers a powerful tool for medicinal chemists. The high reaction yields and compatibility with standard coupling protocols make this compound and its analogs attractive alternatives to non-fluorinated benzylamines. Researchers and drug development professionals should consider the strategic use of such fluorinated intermediates to potentially enhance the pharmacokinetic and pharmacodynamic profiles of their target compounds.

References

Safety Operating Guide

Proper Disposal of 3-Fluoro-5-methoxybenzylamine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 3-Fluoro-5-methoxybenzylamine, a compound that, like similar halogenated and methoxylated benzylamines, should be treated as hazardous waste. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data from similar compounds, this compound is likely to be corrosive and may cause severe skin burns and eye damage.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1][2][3]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if working outside a fume hood or if there is a risk of inhalation.[2][3]

II. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Ventilate: If it is safe to do so, ensure the area is well-ventilated.

III. Disposal of Unused or Waste this compound

Unused or waste this compound must be disposed of as hazardous chemical waste. Never dispose of this chemical down the drain or in the regular trash.[2][5]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place the waste this compound in a clearly labeled, sealed, and chemically compatible container.[5][6]

    • The container must be in good condition and not leaking.

  • Labeling:

    • Label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6]

    • Include the date when the waste was first added to the container.[5]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure secondary containment is used to prevent spills.[5]

    • Store away from incompatible materials, such as acids, acid anhydrides, acid chlorides, and chloroformates.[3]

  • Collection and Disposal:

    • Arrange for a pickup with your institution's EHS or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

IV. Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste until properly decontaminated.

Decontamination Procedure:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethanol) at least three times.[5][7]

  • Collect Rinsate: The first rinse, and for highly toxic chemicals, the first three rinses, must be collected and disposed of as hazardous waste.[5]

  • Container Disposal: Once thoroughly rinsed and dried, the container's label should be defaced or removed.[7] The decontaminated container can then be disposed of according to institutional guidelines, which may include recycling or placing it in the regular trash.[7]

Quantitative Data Summary

Chemical NameCAS NumberHazard Statements
3-Methoxybenzylamine 5071-96-5Causes severe skin burns and eye damage.[3]
3-Fluoro-4-methoxybenzylamine 133932-33-9Causes severe skin burns and eye damage; May be corrosive to metals.[1]
6-Chloro-2-fluoro-3-methoxybenzylamine N/ACauses severe skin burns and eye damage.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound and its containers.

cluster_waste Waste Characterization cluster_ppe Safety Precautions cluster_disposal Disposal Path cluster_final Final Steps Waste This compound (Unused or Contaminated) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) EmptyContainer Empty Container HW_Container Place in Labeled Hazardous Waste Container PPE->HW_Container For Waste Chemical TripleRinse Triple Rinse with Appropriate Solvent PPE->TripleRinse For Empty Container EHS_Pickup Arrange for EHS/ Contractor Pickup HW_Container->EHS_Pickup CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Label TripleRinse->DefaceLabel CollectRinsate->HW_Container DisposeContainer Dispose of Clean Container (per institutional policy) DefaceLabel->DisposeContainer

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Fluoro-5-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-5-methoxybenzylamine, a compound requiring careful management in a laboratory setting. The following procedures are designed to ensure the safety of all personnel and to maintain a secure research environment.

I. Understanding the Hazards

Based on analogous compounds, this compound is presumed to be corrosive and capable of causing severe skin burns and eye damage .[5]

II. Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. Adherence to these recommendations is mandatory to minimize exposure and ensure personal safety.

Protection Type Specific PPE Guidelines and Remarks
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Double-gloving is recommended.[4] Check glove manufacturer's compatibility chart. Regularly inspect gloves for any signs of degradation or perforation and replace them frequently.[6][7]
Body Protection Flame-resistant lab coatA lab coat must be worn and fully buttoned.[6] For larger quantities or increased splash potential, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorTo be used in case of insufficient ventilation or when handling powders to avoid inhalation. The type of respirator and cartridge should be selected based on the specific hazards and exposure levels.[4]
Foot Protection Closed-toe, chemical-resistant shoesShoes must cover the entire foot.[6][7]

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (or analogous data) prep_ppe->prep_sds prep_setup Set up in a well-ventilated fume hood prep_sds->prep_setup handle_weigh Carefully weigh and dispense the chemical prep_setup->handle_weigh handle_transfer Use appropriate tools for transfer (e.g., spatula, syringe) handle_weigh->handle_transfer handle_reaction Conduct the reaction within the fume hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate all surfaces and equipment handle_reaction->cleanup_decontaminate cleanup_ppe Properly remove and dispose of contaminated PPE cleanup_decontaminate->cleanup_ppe disposal_waste Segregate and label all chemical waste cleanup_ppe->disposal_waste disposal_container Store waste in a designated, sealed container disposal_waste->disposal_container disposal_procedure Follow institutional hazardous waste disposal procedures disposal_container->disposal_procedure

Caption: Workflow for Safe Handling of this compound.

IV. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Small Spill Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
Large Spill Evacuate the area immediately and contact the institution's emergency response team.

V. Disposal Plan

Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

  • Waste Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous and must adhere to local, regional, and national regulations for complete and accurate classification.[8]

  • Disposal Method: Do not dispose of this chemical down the drain. All waste must be disposed of through the institution's hazardous waste management program. Fluorinated organic compounds may require specific disposal methods such as incineration at high temperatures to ensure complete destruction.[9][10]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.